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  • Product: 4-[(Methylamino)methyl]phenylboronic acid hydrochloride
  • CAS: 2304634-16-8

Core Science & Biosynthesis

Foundational

4-[(Methylamino)methyl]phenylboronic acid hydrochloride CAS number

An In-Depth Technical Guide to 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (CAS: 2304634-16-8) Introduction: A Versatile Linker for Modern Chemistry In the landscape of modern organic synthesis and medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (CAS: 2304634-16-8)

Introduction: A Versatile Linker for Modern Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Boronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Among these valuable building blocks, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (CAS Number: 2304634-16-8 ) distinguishes itself as a particularly versatile and strategic intermediate.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will move beyond simple data presentation to explore the causality behind its applications, from its fundamental physicochemical properties and safe handling to its deployment in advanced synthetic protocols. As a bifunctional reagent—possessing both a reactive boronic acid for C-C bond formation and a nucleophilic secondary amine for further derivatization—it offers a unique handle for creating complex molecular architectures, making it a valuable asset in the synthesis of pharmaceutical intermediates and novel chemical entities.[4][5]

Part 1: Physicochemical Profile and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any laboratory setting. The hydrochloride salt form of this compound enhances its stability and often improves its solubility in polar solvents, facilitating easier handling and application.[5]

Chemical Identity and Properties

The key identifying and physical characteristics of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 2304634-16-8[3]
Molecular Formula C₈H₁₃BClNO₂[3][6]
Molecular Weight 201.46 g/mol [3][6]
Appearance Typically a white to off-white solid[5]
MDL Number MFCD28895309[3]
Storage Conditions Store in a dry, sealed container, often at refrigerated temperatures (-20°C to 8°C)[3][5][6]
Structural Rationale

The utility of this molecule is derived directly from its structure. The boronic acid group [-B(OH)₂] is the reactive handle for Suzuki coupling, while the 4-substituted [(methylamino)methyl] group provides a site for subsequent chemical modification or can influence the final molecule's biological activity and pharmacokinetic properties.

Caption: Key functional groups of the molecule.

Safety, Handling, and Storage

As with related boronic acid compounds, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride requires careful handling to ensure laboratory safety.

  • Hazard Identification : This class of compounds is often classified as causing skin and serious eye irritation.[7][8][9] Inhalation of dust should be avoided.[10]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[7]

  • Handling : Avoid dust formation during transfer.[8] Use appropriate tools (spatulas) and weigh the compound in a contained environment. Wash hands thoroughly after handling.[10]

  • Storage : The compound is moisture-sensitive. It should be stored in a tightly sealed container in a cool, dry place.[3][8] For long-term stability, storage in a refrigerator or freezer is recommended.[5][6]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[10]

Part 2: Synthesis and Quality Control

A reliable supply of high-purity starting material is critical for reproducible downstream applications. While this reagent is commercially available, understanding its synthesis provides insight into potential impurities. A plausible synthetic route begins with a commercially available nitro- or cyano-substituted aromatic compound.

Illustrative Synthetic Pathway

The following workflow outlines a common strategy for preparing aminomethyl-functionalized phenylboronic acids. The key steps involve the reduction of a nitrile or nitro group to form the amine, followed by borylation.

Synthesis_Workflow Start 4-Cyanobenzyl Bromide Step1 Methylamine Substitution Start->Step1 Intermediate1 4-((Methylamino)methyl)benzonitrile Step1->Intermediate1 Step2 Miayura Borylation Intermediate1->Step2 Pd Catalyst Bis(pinacolato)diboron Base Intermediate2 Pinacol Ester Protected Boronate Step2->Intermediate2 Step3 Hydrolysis & HCl Salt Formation Intermediate2->Step3 Acidic Workup (HCl) End 4-[(Methylamino)methyl] phenylboronic acid hydrochloride Step3->End

Caption: A plausible synthetic route.

General Synthesis Protocol

This protocol is an illustrative example. Researchers should consult peer-reviewed literature for specific, optimized conditions.

  • Amine Formation : React 4-cyanobenzyl bromide with an excess of methylamine in a suitable solvent like tetrahydrofuran (THF). The excess methylamine acts as both the nucleophile and the base to neutralize the HBr byproduct.

    • Causality: Using THF as a solvent is ideal as it is relatively inert and effectively dissolves the organic starting materials. The reaction is typically run at room temperature to prevent side reactions.

  • Purification : After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified using column chromatography to isolate the 4-((methylamino)methyl)benzonitrile intermediate.

  • Miyaura Borylation : The purified nitrile is subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. A common catalyst system is Pd(dppf)Cl₂ and a base such as potassium acetate (KOAc) in a solvent like dioxane.

    • Causality: The pinacol ester is used to protect the boronic acid during the reaction and purification, as free boronic acids can be prone to dehydration and other side reactions.

  • Deprotection and Salt Formation : The resulting pinacol ester is hydrolyzed under acidic conditions using aqueous hydrochloric acid. This step simultaneously removes the pinacol protecting group to reveal the free boronic acid and protonates the secondary amine to form the final hydrochloride salt.

    • Causality: The acidic workup is crucial. It not only yields the desired boronic acid but also converts the amine to its more stable and often more water-soluble hydrochloride salt, which can simplify isolation via precipitation or extraction.

  • Final Isolation : The final product is typically isolated by filtration if it precipitates from the reaction mixture, or by removing the solvent and washing the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove organic impurities.

Quality Control and Characterization

To ensure the reagent is suitable for sensitive downstream applications like drug discovery, its identity and purity must be rigorously confirmed.

  • NMR Spectroscopy (¹H and ¹³C) : Confirms the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) bridge, and the N-methyl group.

  • Mass Spectrometry (MS) : Verifies the molecular weight of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC) : Determines the purity of the sample by separating it from any starting materials or side products.[3]

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary application of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[1][2]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal 2 ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim 3 RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., CO₃²⁻) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: A Model Coupling Reaction

This protocol describes a general procedure for coupling 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with a generic aryl bromide.

Reagents & Equipment:

  • 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 1-5 mol%)[11]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)[11]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 eq), the palladium catalyst (e.g., 0.03 eq), and the base (2.5 eq).

    • Self-Validation: The inert atmosphere is critical because the active Pd(0) catalyst is oxygen-sensitive. The base is essential not only to neutralize the HCl salt but also to activate the boronic acid for transmetalation.[12]

  • Solvent Addition : Add the degassed solvent mixture (e.g., Dioxane/Water).

    • Causality: A biphasic or aqueous solvent system is often used to dissolve both the organic substrates and the inorganic base.[11] Degassing the solvent (e.g., by sparging with nitrogen) removes dissolved oxygen, further protecting the catalyst.

  • Reaction : Heat the mixture with stirring to a specified temperature (e.g., 85-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically the oxidative addition and reductive elimination.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Part 4: Advanced Applications

Beyond its role in standard cross-coupling, this reagent is valuable in more specialized fields.

  • Drug Discovery and Medicinal Chemistry : The (methylamino)methyl group can serve as a key pharmacophore or as a linker to attach the molecule to a larger scaffold. Boronic acids themselves can act as enzyme inhibitors, famously demonstrated by the proteasome inhibitor drug Bortezomib.[13] This reagent provides a direct route to novel boronic acid-containing drug candidates.[14]

  • Chemical Probes and Sensors : The boronic acid functional group can reversibly bind to diols, a feature exploited in the development of sensors for carbohydrates and glycoproteins.[4] This reagent can be incorporated into fluorescent probes or polymer hydrogels to create systems that respond to the presence of specific biological sugars.[15]

  • Materials Science : As a bifunctional building block, it can be used in the synthesis of advanced polymers and nanomaterials. The ability to form rigid biaryl structures via Suzuki coupling makes it a candidate for creating conjugated polymers with interesting electronic or photophysical properties.[5]

Conclusion

4-[(Methylamino)methyl]phenylboronic acid hydrochloride is more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its dual functionality, combined with the reliability and versatility of the Suzuki-Miyaura reaction, provides researchers with a powerful method for accessing novel biaryl compounds. From accelerating drug discovery pipelines to enabling the creation of advanced materials and chemical sensors, its importance and range of applications continue to grow, solidifying its place as a key building block in the modern chemist's toolbox.

References

  • MySkinRecipes. (n.d.). 4-(N,N-DiMethylaMino)Phenylboronic Acid Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (4-((Methylamino)methyl)phenyl)boronic acid. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (2017). CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Santos, C., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 10(1), 25. Retrieved from [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Exploratory

4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride (MW: 201.46): A Strategic Building Block in Modern Drug Discovery

Executive Summary In contemporary drug discovery, the strategic incorporation of solubilizing pharmacophores is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of solubilizing pharmacophores is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds. 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (CAS: 2304634-16-8) serves as a highly versatile organoboron building block[1]. With a precise molecular weight of 201.46 g/mol , this compound enables the late-stage functionalization of complex scaffolds via Suzuki-Miyaura cross-coupling, seamlessly introducing a secondary amine moiety that enhances aqueous solubility and establishes critical hydrogen-bonding interactions within target protein binding pockets.

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating experimental workflows required to successfully deploy this building block in high-throughput medicinal chemistry and process scale-up.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is essential for predicting its behavior in both synthetic workflows and biological systems.

Structural Causality: Why the Hydrochloride Salt?

The compound is supplied as a hydrochloride salt rather than a free base. This is a deliberate design choice driven by three chemical imperatives:

  • Prevention of Protodeboronation: Free secondary amines can act as intramolecular or intermolecular general base catalysts, accelerating the cleavage of the carbon-boron bond (protodeboronation) under ambient conditions. The protonated ammonium salt ( pKa​≈9.5 ) significantly stabilizes the boronic acid moiety[2].

  • Oxidative Stability: Free benzylic amines are susceptible to air oxidation, forming imines or aldehydes over time. The hydrochloride salt locks the nitrogen in a non-nucleophilic, oxidation-resistant state.

  • Solubility: The salt form ensures excellent solubility in polar protic solvents (e.g., water, methanol), which is highly advantageous for biphasic Suzuki-Miyaura coupling conditions[3].

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValueCausality / Significance
Chemical Formula C8​H13​BClNO2​ Represents the protonated amine and chloride counterion.
Molecular Weight 201.46 g/mol Critical for stoichiometric calculations in coupling reactions[1].
CAS Number 2304634-16-8Unique identifier for procurement and regulatory tracking[4].
Functional Groups Boronic acid, Secondary amineDual-functional: Boronic acid for C-C coupling; Amine for target binding.
Storage Conditions 2-8°C, Inert atmospherePrevents slow degradation and atmospheric moisture absorption[5].

Strategic Applications in Medicinal Chemistry

Late-Stage Functionalization (Suzuki-Miyaura Coupling)

The primary application of this building block is the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides[6]. The 4-(methylamino)methylphenyl group is frequently appended to hydrophobic core scaffolds (e.g., quinazolines, pyrimidines) to disrupt crystal lattice packing and improve aqueous solubility.

Pharmacophore Mapping

In kinase inhibitor design, the secondary amine acts as a "solvent-exposed" solubilizing group or interacts directly with acidic residues (e.g., Asp or Glu) in the ribose-binding pocket. The methyl group on the amine provides a balance between steric bulk (preventing rapid N-dealkylation metabolism) and hydrogen-bond donor capacity.

PharmacophoreIntegration A 4-[(Methylamino)methyl] phenylboronic acid HCl C Suzuki-Miyaura Coupling A->C Transmetalation B Heteroaryl Halide (Drug Scaffold) B->C Oxidative Addition D Functionalized Lead Compound C->D Reductive Elimination E Improved Aqueous Solubility D->E ADME Benefit F Target Protein H-Bonding (Asp/Glu) D->F PD Benefit

Caption: Pharmacological integration pathway of 4-[(Methylamino)methyl]phenylboronic acid.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the Suzuki-Miyaura coupling of this specific hydrochloride salt requires careful selection of base and catalyst. The base must be strong enough to neutralize the HCl salt and activate the boronic acid to the reactive boronate species, but mild enough to prevent degradation of the starting materials[7].

Optimized Suzuki-Miyaura Coupling Protocol

Table 2: Optimized Reaction Parameters

ParameterReagent / ConditionRationale
Catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)Bidentate ligand prevents catalyst poisoning by the free amine product.
Base K2​CO3​ or Na2​CO3​ (3.0 equiv)1 equiv to neutralize HCl; 2 equiv to activate the boronic acid.
Solvent System 1,4-Dioxane / H2​O (4:1 v/v)Biphasic system ensures solubility of both the organic halide and the boron salt.
Temperature 80 - 90 °CProvides sufficient thermal energy for the oxidative addition of recalcitrant halides.
Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 equiv, MW: 201.46), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3 times) to remove oxygen, which can oxidize the palladium catalyst and the amine.

  • Solvent Addition: Add degassed 1,4-Dioxane, followed by a degassed aqueous solution of K2​CO3​ (3.0 equiv).

  • Reaction Execution: Heat the biphasic mixture to 85 °C under vigorous stirring.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Quench with acetonitrile and analyze via LC-MS. Self-Validation: The disappearance of the aryl halide and the appearance of the product mass ( [M+H]+ ) confirms catalytic turnover.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc and water.

  • pH-Mediated Extraction (Critical Step): Adjust the aqueous layer to pH ~10 using 1M NaOH to ensure the secondary amine is fully deprotonated (free base form). Extract the aqueous layer 3x with EtOAc. Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

SuzukiCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Complex Pd0->PdII_Ox Oxidative Addition (Aryl Halide) PdII_Trans Pd(II) Boronate PdII_Ox->PdII_Trans Transmetalation (Boronic Acid HCl + Base) PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product Yields

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of the boronic acid building block.

Conclusion

4-[(Methylamino)methyl]phenylboronic acid hydrochloride (MW: 201.46) is an indispensable reagent for modern medicinal chemists. By utilizing the hydrochloride salt, researchers bypass the instability and protodeboronation issues typically associated with free aminomethyl-substituted boronic acids. When deployed using the rigorously validated biphasic palladium-catalyzed protocols outlined above, this building block reliably yields highly soluble, target-engaged pharmaceutical leads.

References

  • The Journal of Organic Chemistry (ACS Publications). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. Retrieved from:[Link]

  • Journal of the American Chemical Society. Disaggregation is a Mechanism for Emission Turn-On of ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors. Retrieved from:[Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from:[Link]

Sources

Foundational

Phenylboronic Acid Derivatives in Drug Discovery: A Senior Application Scientist’s Technical Guide

Executive Summary For decades, boron was largely viewed as a toxicological liability in pharmaceutical development. However, the unique electronic architecture of the boron atom has catalyzed a paradigm shift, elevating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, boron was largely viewed as a toxicological liability in pharmaceutical development. However, the unique electronic architecture of the boron atom has catalyzed a paradigm shift, elevating phenylboronic acid (PBA) derivatives to the status of privileged pharmacophores. As a Senior Application Scientist overseeing medicinal chemistry and assay development, I have witnessed firsthand how the tunable Lewis acidity of PBAs enables highly selective, reversible covalent interactions with biological targets. This whitepaper provides an in-depth technical analysis of the mechanistic foundations, synthetic methodologies, and validation protocols required to successfully deploy phenylboronic acid derivatives in modern drug discovery.

Mechanistic Foundations: The Reversible Covalent Warhead

The pharmacological utility of phenylboronic acids stems from their distinct electronic structure. The central boron atom is sp2 hybridized, possessing an empty, orthogonal p-orbital that renders it a mild Lewis acid. Unlike traditional irreversible covalent inhibitors (e.g., Michael acceptors) that permanently alkylate targets and risk idiosyncratic toxicity, PBAs form reversible covalent bonds (1[1]).

When a PBA encounters a nucleophile—such as the hydroxyl group of a catalytic threonine in the 26S proteasome or a serine in a β -lactamase—the nucleophile donates electron density into the empty p-orbital. This triggers a geometry shift from a neutral, trigonal planar sp2 state to a tetrahedral sp3 boronate complex (2[2]). Because this bond is reversible, the drug can dissociate when local concentrations drop, minimizing off-target permanent inactivation.

Mechanism PBA Phenylboronic Acid (Empty p-orbital, sp2) Complex Boronate Complex (Tetrahedral sp3, Reversible) PBA->Complex Nucleophilic Attack (pH > pKa) Nuc Target Nucleophile (e.g., Ser/Thr -OH, Sialic Acid) Nuc->Complex Electron Donation Complex->PBA Hydrolysis (pH < pKa)

Reversible covalent binding mechanism of phenylboronic acids with nucleophilic targets.

Clinical Milestones: FDA-Approved Boronic Acid Drugs

The clinical validation of this pharmacophore was cemented by the approval of bortezomib in 2003, which paved the way for a new class of targeted therapies (3[3]). To date, five boron-containing compounds have achieved FDA approval, demonstrating the versatility of the boron core across oncology, infectious disease, and dermatology (4[4]).

Drug NameApproval YearTherapeutic IndicationPrimary Molecular TargetBinding Mechanism
Bortezomib 2003Multiple Myeloma, Mantle Cell Lymphoma26S Proteasome ( β 5 subunit)Reversible covalent (Threonine)
Tavaborole 2014Onychomycosis (Fungal Infection)Fungal Leucyl-tRNA synthetaseReversible covalent (cis-diols)
Ixazomib 2015Multiple Myeloma (First Oral)26S Proteasome ( β 5 subunit)Reversible covalent (Threonine)
Crisaborole 2016Atopic DermatitisPhosphodiesterase 4 (PDE4)Reversible coordination (Bimetallic)
Vaborbactam 2017Complicated Urinary Tract InfectionsClass A & C β -lactamasesReversible covalent (Serine)

Synthetic Methodology: Telescoped Flow Synthesis of PBAs

Historically, the synthesis of heavily substituted phenylboronic acids in batch reactors has been plagued by low yields due to the instability of aryllithium intermediates and their susceptibility to moisture quenching. To ensure robust reproducibility and scalability, modern drug discovery relies on continuous flow chemistry at cryogenic temperatures (5[5]).

Step-by-Step Protocol & Causality

1. System Preparation & Inertion

  • Action: Purge the multijet oscillating disc (MJOD) reactor system with ultra-high purity Argon for 30 minutes prior to reagent introduction.

  • Causality: Aryllithium intermediates are highly nucleophilic and basic. Even trace atmospheric moisture will instantly protonate the intermediate, resulting in the undesired des-bromo arene byproduct rather than the target boronic acid.

2. Cryogenic Lithiation (Halogen-Metal Exchange)

  • Action: Pump a solution of the aryl bromide and n -butyllithium ( n -BuLi) into the first micromixer maintained strictly at -75°C.

  • Causality: The halogen-metal exchange is exothermic and extremely fast. Maintaining -75°C prevents localized hot spots that drive competing side reactions, such as Wurtz-Fittig homocoupling or unwanted ortho-metallation of the aromatic ring.

3. Telescoped Boronation (Electrophilic Trapping)

  • Action: Directly telescope the aryllithium stream into a second micromixer where it intersects with a stream of triisopropyl borate ( B(OiPr)3​ ).

  • Causality: By telescoping the reaction (moving the intermediate immediately into the next reaction zone without isolation), the residence time of the unstable aryllithium is restricted to seconds. Triisopropyl borate is chosen over trimethyl borate because the bulky isopropyl groups prevent over-addition (which would form borinic acids).

4. Acidic Quench & Hydrolysis

  • Action: Route the reactor effluent into a stirred collection vessel containing 1M HCl at 0°C.

  • Causality: The initial product is a dialkyl arylboronate complex. The acidic aqueous quench rapidly hydrolyzes the boronate ester bonds, yielding the free, stable phenylboronic acid.

  • Self-Validation Checkpoint: Perform an immediate TLC or rapid LC-MS on the quenched mixture. The absence of the des-bromo arene confirms that the cryogenic flow system successfully preserved the aryllithium intermediate until boronation.

FlowSynthesis Step1 Aryl Halide + n-BuLi (-75°C, Cryogenic) Step2 Aryllithium Intermediate (Highly Reactive) Step1->Step2 Halogen-Metal Exchange Step3 B(OR)3 Addition (Electrophilic Trapping) Step2->Step3 Telescoped Flow Step4 Aqueous Acid Quench (Hydrolysis) Step3->Step4 Boronate Ester Formation Product Phenylboronic Acid (Stable Product) Step4->Product Cleavage

Telescoped continuous flow synthesis workflow for phenylboronic acid derivatives.

Experimental Workflow: Target Binding Validation

A critical pitfall in evaluating PBA derivatives is treating them like standard non-covalent inhibitors. Because PBAs operate via a two-step mechanism (initial non-covalent collision followed by covalent bond formation), standard steady-state IC50​ assays are highly misleading. As an Application Scientist, I mandate the use of time-dependent kinetic assays to derive the true binding constants ( Ki​ and kinact​ ).

Step-by-Step Methodology: 26S Proteasome Inhibition Assay

1. Enzyme Equilibration

  • Action: Pre-incubate human 20S proteasome (1 nM final concentration) in assay buffer (50 mM HEPES, pH 7.4, 0.5 mM EDTA) at 37°C for 15 minutes.

  • Causality: Ensures the multi-subunit proteasome complex is fully assembled and thermodynamically stable before inhibitor exposure.

2. Inhibitor Titration

  • Action: Add serial dilutions of the PBA derivative (e.g., 0.1 nM to 1000 nM) to the enzyme mixture.

  • Causality: Testing across a wide concentration gradient is necessary to isolate the non-covalent affinity ( Ki​ ) from the maximum rate of covalent inactivation ( kinact​ ).

3. Reaction Initiation via Fluorogenic Substrate

  • Action: Immediately initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC (specific for the chymotrypsin-like β 5 subunit).

  • Causality: The substrate competes with the inhibitor. As the PBA forms covalent bonds over time, the rate of AMC fluorophore release decreases.

4. Kinetic Monitoring & Data Validation

  • Action: Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 60 minutes. Fit the resulting non-linear progress curves to the integrated rate equation for slow-binding inhibitors.

  • Self-Validation Checkpoint: The progress curves must show an initial burst of fluorescence that gradually curves downward into a steady-state velocity ( vs​ ). If the curves are perfectly linear from time zero, the inhibitor is either purely non-covalent or the covalent bond forms too rapidly to measure, requiring a stopped-flow kinetic setup.

AssayWorkflow Eq 1. Enzyme Equilibration (37°C, pH 7.4) Titration 2. PBA Inhibitor Titration (Serial Dilution) Eq->Titration Pre-incubation Substrate 3. Fluorogenic Substrate (Reaction Initiation) Titration->Substrate Addition Kinetic 4. Kinetic Monitoring (Continuous Fluorescence) Substrate->Kinetic Real-time Readout Validation 5. Data Validation (Non-linear Regression) Kinetic->Validation Kinetic Derivation

Workflow for time-dependent reversible covalent inhibition assays.

Future Trajectories: Glycan Targeting and Nanovectors

Beyond direct enzyme inhibition, the ability of PBAs to form reversible cyclic boronate esters with cis-1,2 or cis-1,3-diols is revolutionizing targeted drug delivery. Cancer cells frequently overexpress sialic acid (SA) on their surfaces to evade immune detection. At physiological pH (7.4), the deprotonated hydroxyl groups of SA act as Lewis bases, forming a stable, reversible covalent bond with PBA-decorated nanovectors (6[6]).

By tuning the pKa​ of the phenylboronic acid via electron-withdrawing groups (e.g., adding fluorine substituents), we can engineer nanocarriers that bind tightly to tumor cells in the bloodstream but release their chemotherapeutic payloads upon entering the acidic tumor microenvironment ( pH<6.5 ), where the boronate ester hydrolyzes. This represents the next frontier of boron in medicine: transitioning from a static pharmacophore to an environmentally responsive molecular machine.

References

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC , nih.gov, 4

  • Targeting Biomolecules with Reversible Covalent Chemistry - PMC - NIH , nih.gov, 1

  • Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly | Accounts of Chemical Research , acs.org, 2

  • Recent Development of Boron-Containing Small-Molecule Anticancer Agents | ACS Pharmacology & Translational Science , acs.org, 3

  • Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures , acs.org, 5

  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Publishing , rsc.org, 6

Sources

Exploratory

The Multifaceted Role of Boronic Acids in Modern Medicinal Chemistry: A Technical Guide

Abstract The incorporation of the boronic acid moiety into therapeutic agents represents one of the most significant advances in medicinal chemistry over the past two decades. Once sidelined due to misconceptions about t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The incorporation of the boronic acid moiety into therapeutic agents represents one of the most significant advances in medicinal chemistry over the past two decades. Once sidelined due to misconceptions about toxicity, boron-containing compounds, particularly boronic acids, have emerged as a versatile and powerful class of molecules in drug design and discovery.[1][2] This is largely attributable to the unique electronic structure of the boron atom, which enables it to form stable, reversible covalent bonds with biological nucleophiles—a mode of action distinct from most small molecule drugs.[3][4] This guide provides an in-depth technical overview of the core principles and applications of boronic acids in medicine. We will explore their fundamental physicochemical properties, delve into their primary mechanisms of biological action, survey their diverse applications from enzyme inhibition to targeted drug delivery, and present key synthetic and experimental methodologies. Finally, we address the inherent challenges and future perspectives, positioning boronic acids as indispensable tools in the development of next-generation therapeutics.

Introduction: The Resurgence of Boron in Drug Discovery

Historical Perspective and Overcoming "Boron Phobia"

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to a perception of inherent toxicity.[1] This "boron phobia" has been progressively demystified, especially with the groundbreaking approval of bortezomib (Velcade®) by the FDA in 2003 for the treatment of multiple myeloma.[1][5][6] This event catalyzed a renaissance in boron chemistry, demonstrating that boronic acids could be designed into safe and highly effective therapeutic agents.[7] Today, with several FDA-approved boronic acid drugs on the market, the field is rapidly expanding, driven by a deeper understanding of boron's unique chemical biology.[8]

Unique Physicochemical Properties of the Boronic Acid Moiety

The utility of boronic acids in drug design stems from the distinct properties of the boron atom. Unlike carbon, boron is electron-deficient, possessing a vacant p-orbital. This makes the boronic acid group a mild Lewis acid.[9][10]

  • Lewis Acidity and Hybridization: Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a Lewis base (like a hydroxide ion).[1][4][9][10] This transition is central to its ability to interact with biological targets. At physiological pH, most simple boronic acids remain in their uncharged trigonal form, but their pKa can be modulated by introducing electron-withdrawing or -donating groups, allowing chemists to fine-tune their reactivity in specific biological environments.[1][10][11]

  • Reversible Covalent Bonding: The defining feature of boronic acids in a biological context is their ability to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine, threonine, and sugars (diols).[3][4][12] This interaction is strong enough to ensure high-affinity binding and potent inhibition but can be reversed, which can be advantageous for pharmacokinetics and reducing off-target effects.[13]

Boronic_Acid_Equilibrium cluster_0 Trigonal Planar (sp²) cluster_1 Tetrahedral (sp³) B1 R-B(OH)₂ B2 [R-B(OH)₃]⁻ B1->B2 + OH⁻ B2->B1 - OH⁻

Caption: pH-dependent equilibrium of boronic acid.

Mechanism of Action: The Chemistry of Biological Interaction

The therapeutic efficacy of boronic acid drugs is rooted in their targeted molecular interactions. Understanding these mechanisms is critical for rational drug design.

Reversible Covalent Inhibition of Serine and Threonine Proteases

A primary mechanism of action for many boronic acid drugs is the inhibition of proteases that utilize a serine or threonine residue as the key catalytic nucleophile. The boron atom acts as an electrophile, which is attacked by the hydroxyl group of the active site serine or threonine.[3][] This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby potently inhibiting the enzyme.[3]

Case Study: The Proteasome (Bortezomib, Ixazomib) The success of bortezomib and the subsequent approval of ixazomib are landmark achievements for boronic acid-based drugs.[5][6][15] Both are dipeptidyl boronic acids that target the 26S proteasome, a critical complex for protein degradation in cells. By inhibiting the proteasome, these drugs disrupt protein homeostasis, leading to the accumulation of misfolded proteins and triggering apoptosis, particularly in rapidly dividing cancer cells like those in multiple myeloma.[1][15] The boronic acid warhead forms a reversible covalent bond with the N-terminal threonine residue in the proteasome's active site.[1]

Serine_Protease_Inhibition Enzyme Serine Protease Active Site (Ser-OH) Complex Tetrahedral Boronate Adduct (Enzyme-Ser-O-B(OH)₂-R) Enzyme->Complex Nucleophilic Attack BA_Drug Boronic Acid Drug (R-B(OH)₂) BA_Drug->Complex Complex->Enzyme Reversible Inactive Enzyme Inactivated Complex->Inactive Mimics Transition State

Caption: Mechanism of serine protease inhibition by a boronic acid.

Interaction with Diols: Targeting Glycans and Ribonucleotides

Boronic acids readily form cyclic boronate esters with compounds containing 1,2- or 1,3-diol functionalities, such as those found in saccharides and ribonucleosides.[3][12] This interaction is highly specific and reversible, making it a powerful tool for targeting glycobiology.

  • Saccharide Sensing and Glycoprotein Recognition: This diol-binding property has been extensively exploited to develop biosensors for glucose and other sugars.[16][17][18] In medicinal chemistry, it forms the basis for targeting glycoproteins, which are often aberrantly expressed on the surface of cancer cells.[12][16][19] Phenylboronic acid (PBA) and its derivatives can selectively bind to sialic acid residues, which are overexpressed on many tumors, providing a mechanism for targeted drug delivery.[11][19]

Response to the Tumor Microenvironment (TME)

The unique chemical environment of tumors, characterized by elevated levels of reactive oxygen species (ROS) and lower pH, can be exploited by boronic acid-based systems. The carbon-boron bond is susceptible to oxidative cleavage by ROS, particularly hydrogen peroxide (H₂O₂).[4][6][15] This reactivity allows for the design of prodrugs or drug delivery systems where the boronic acid acts as a trigger.[11] The drug is released specifically in the high-ROS environment of the tumor, increasing therapeutic specificity and reducing systemic toxicity.[15]

Applications in Drug Design and Discovery

The unique reactivity of boronic acids has led to their application across a wide spectrum of therapeutic areas and modalities.

Table 1: Selected FDA-Approved Boronic Acid-Containing Drugs

Drug Name (Brand Name)Year ApprovedTherapeutic AreaMechanism of Action
Bortezomib (Velcade®)2003Oncology (Multiple Myeloma)Reversible proteasome inhibitor[1][15]
Ixazomib (Ninlaro®)2015Oncology (Multiple Myeloma)Reversible proteasome inhibitor (orally bioavailable)[1][5][6]
Vaborbactam (Vabomere®)2017Infectious DiseaseCyclic boronic acid β-lactamase inhibitor[5][6][20]
Tavaborole (Kerydin®)2014Infectious Disease (Antifungal)Inhibitor of leucyl-tRNA synthetase
Crisaborole (Eucrisa®)2016Dermatology (Atopic Dermatitis)Phosphodiesterase-4 (PDE4) inhibitor
Enzyme Inhibition: Beyond the Proteasome
  • β-Lactamase Inhibitors (Vaborbactam): Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which are serine hydrolases. Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of certain β-lactamases.[1][20] It is co-formulated with the antibiotic meropenem to restore its efficacy against resistant bacteria.[5][6]

  • Human Neutrophil Elastase (HNE) Inhibitors: HNE is a serine protease implicated in inflammatory lung diseases. Boronic acids have been developed as powerful HNE inhibitors, demonstrating the broader applicability of this pharmacophore against various serine proteases.[5][13]

Targeted Drug Delivery Systems

Boronic acids are increasingly used as key components in advanced drug delivery systems.

  • Boronic Acid-Functionalized Nanoparticles: Nanoparticles can be decorated with boronic acid ligands to target sialic acid-rich cancer cells, enhancing the local concentration of a chemotherapeutic payload.[11][21][22]

  • Stimuli-Responsive Release: The inherent reactivity of boronic acids to changes in pH or the presence of specific molecules like ROS or ATP allows for the creation of "smart" delivery systems.[11] For example, a drug can be linked to a polymer via a boronate ester bond with a catechol-containing linker.[23] In the acidic environment of endosomes (lower pH), the bond is hydrolyzed, releasing the active drug inside the target cell.[23]

Advanced and Emerging Modalities
  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[24][25] Boronic acids are being incorporated into PROTAC design as "cages" that are cleaved by tumor-specific stimuli like ROS.[25][26] This creates a "pro-PROTAC" that is activated only within cancer cells, offering a new level of selectivity for targeted protein degradation.[24][26]

  • Biomedical Sensors and Diagnostics: The specific interaction between boronic acids and diols is the foundation for a wide array of fluorescent and electrochemical sensors for detecting glucose and other biologically important carbohydrates, with applications in diagnostics and disease monitoring.[12][16][17]

Synthetic and Experimental Methodologies

The successful application of boronic acids in medicinal chemistry is underpinned by robust synthetic methods and reliable experimental assays.

Key Synthetic Routes to Boronic Acids

The accessibility of diverse boronic acid building blocks is crucial for drug discovery programs.

  • Classical Methods: Traditional routes often involve the reaction of organometallic reagents (Grignard or organolithium) with trialkyl borates.[1] While effective, these methods can have functional group tolerance limitations.

  • Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, have become workhorse methods for synthesizing aryl and vinyl boronic acids and esters from halides or triflates.[1] More recently, transition metal-catalyzed C-H borylation has emerged as a powerful strategy for direct functionalization without pre-existing handles.

  • Decarboxylative Borylation: A novel method developed by Baran and colleagues allows for the conversion of abundant and diverse carboxylic acids into boronic acids using a simple nickel catalyst, greatly expanding the accessible chemical space.[13]

Experimental Protocol: Assay for Serine Protease Inhibition

Objective: To determine the inhibitory potency (IC₅₀) of a boronic acid compound against a model serine protease (e.g., Trypsin, Chymotrypsin).

Principle: The assay measures the rate of cleavage of a chromogenic or fluorogenic peptide substrate by the protease in the presence and absence of the inhibitor. The decrease in the rate of product formation is proportional to the inhibitor's potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease (e.g., 1 mg/mL Trypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

    • Prepare a stock solution of the chromogenic substrate (e.g., 10 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin) in DMSO.

    • Prepare a serial dilution of the boronic acid inhibitor in DMSO, typically from 1 mM down to 1 nM.

  • Assay Procedure (96-well plate format):

    • To each well, add 88 µL of assay buffer.

    • Add 2 µL of the inhibitor dilution (or DMSO for control wells).

    • Add 5 µL of the protease solution to initiate a pre-incubation period (typically 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm for p-nitroanilide release).

    • Measure the absorbance kinetically over 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Glycoprotein Enrichment using Boronate Affinity Chromatography

Objective: To selectively capture and enrich glycoproteins from a complex biological sample (e.g., cell lysate, serum) for downstream analysis like mass spectrometry.[27][28]

Principle: This method leverages the specific, reversible covalent interaction between the boronic acid groups immobilized on a solid support (resin) and the cis-diol moieties of the carbohydrate chains on glycoproteins.[29]

Glycoprotein_Enrichment cluster_workflow Workflow Start Complex Protein Sample (Glycoproteins + Non-glycoproteins) Bind Incubate with Boronic Acid Resin (High pH Buffer) Start->Bind Wash Wash unbound proteins Bind->Wash Glycoproteins bind to resin Elute Elute with Acidic Buffer (e.g., Sorbitol, Low pH) Wash->Elute Non-glycoproteins removed End Enriched Glycoproteins Elute->End Boronate ester bond broken

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This powerful transformation is extensively utilized in pharmaceutical and materials science for the construction of complex molecular architectures.[1][5] Among the vast array of available building blocks, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride presents a unique and valuable substrate. The incorporation of the methylaminomethyl moiety offers a key pharmacophore, providing a handle for modulating solubility, basicity, and target engagement in drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride in Suzuki-Miyaura coupling reactions. We will delve into the critical mechanistic considerations, provide a detailed and robust experimental protocol, and offer insights into troubleshooting common challenges associated with this specific substrate.

Mechanistic Insights and Key Considerations

The Suzuki-Miyaura catalytic cycle classically proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6] However, the unique structure of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride necessitates special attention to several key aspects of the reaction.

The Role of the Base

The presence of the hydrochloride salt and the secondary amine introduces a layer of complexity regarding the choice and stoichiometry of the base. An adequate amount of base is crucial not only to neutralize the hydrochloride but also to facilitate the crucial transmetalation step.[6][7][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][8][9]

Insufficient base can lead to poor conversion due to the protonation of the amine, which can deactivate the catalyst or interfere with the formation of the active boronate. Conversely, an excessively strong base could potentially lead to side reactions. Therefore, the careful selection and measurement of the base are paramount for a successful coupling. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[10][11][12]

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and turnover numbers, especially when dealing with potentially coordinating substrates like 4-[(Methylamino)methyl]phenylboronic acid. The amine functionality can, in some cases, coordinate to the palladium center, potentially inhibiting catalytic activity.

Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the desired catalytic cycle and prevent catalyst deactivation.[13][14] For sterically hindered or electronically challenging coupling partners, specialized ligands can be essential.[10][13][15] Catalyst precursors like Pd(OAc)₂ or pre-formed catalysts such as Pd(PPh₃)₄ are common starting points.

Solvent and Temperature Effects

The choice of solvent can significantly influence the reaction rate and outcome. A solvent system that can solubilize both the organic and inorganic reagents is often preferred. Mixtures of an organic solvent (e.g., dioxane, toluene, or THF) and water are frequently used.[16][17] The aqueous phase is often necessary to dissolve the inorganic base. The reaction temperature is another critical parameter that needs to be optimized to ensure a reasonable reaction time without promoting decomposition or side reactions.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.

Materials and Reagents
  • 4-[(Methylamino)methyl]phenylboronic acid hydrochloride

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04-0.08 equivalents) in a small amount of the reaction solvent if desired, or add them directly to the reaction flask.

  • Inert Atmosphere: Seal the Schlenk flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reagents Weigh Reagents: - Boronic Acid HCl - Aryl Halide - Base Flask Combine in Schlenk Flask Reagents->Flask Catalyst Prepare Catalyst: - Pd Source - Ligand Catalyst->Flask Inert Purge with Inert Gas Flask->Inert Solvent Add Solvents (e.g., Dioxane/Water) Inert->Solvent Heat Heat & Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up: - Extraction Monitor->Workup Purify Purification: - Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride.

Data Presentation: Key Reaction Parameters

ParameterRecommended RangeRationale
Boronic Acid Equiv. 1.1 - 1.5To drive the reaction to completion and account for any potential protodeboronation.
Base Equiv. 2.5 - 4.0Must be sufficient to neutralize the HCl salt and activate the boronic acid for transmetalation.
Catalyst Loading 1 - 5 mol %Lower loadings are desirable but may require longer reaction times or more active catalyst systems.
Ligand:Pd Ratio 1:1 to 4:1Influences the stability and activity of the catalytic species.
Solvent Ratio (Org:H₂O) 4:1 to 10:1Balances solubility of organic and inorganic components.
Temperature 80 - 110 °CHigher temperatures can increase reaction rates but may also lead to degradation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient base- Inactive catalyst- Low reaction temperature- Increase base equivalents- Use a fresh batch of catalyst/ligand; consider a more active ligand- Increase reaction temperature
Protodeboronation - Presence of excess water or acid- Prolonged reaction time at high temperature- Use rigorously dried solvents- Ensure sufficient base is present- Monitor the reaction closely and stop when complete
Formation of Homocoupled Byproducts - Oxygen contamination leading to reductive elimination from the Pd(II) intermediate- Ensure a thoroughly deoxygenated reaction mixture and maintain a positive inert gas pressure.
Poor Product Recovery - Product may be water-soluble due to the amine group- Perform multiple extractions of the aqueous layer- Consider a salt-out procedure before extraction

Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition PdII_ArOR Ar-Pd(II)-OR(L)₂ PdII_ArX->PdII_ArOR Metathesis PdII_ArAr Ar-Pd(II)-Ar'(L)₂ PdII_ArOR->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is a highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. By carefully considering the role of the base, selecting an appropriate catalyst system, and optimizing reaction conditions, researchers can successfully employ this versatile building block. The protocols and insights provided in this guide serve as a solid foundation for developing efficient and reproducible synthetic routes.

References

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Gong, M., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Oldridge, E., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF. ResearchGate. Available at: [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Janody, S., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Zhu, J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]

  • (n.d.). Recyclable Pd nanoparticles immobilized on amine functionalized LDH for the Suzuki–Miyaura cross-coupling reaction. SpringerLink. Available at: [Link]

  • (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • (n.d.). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). (4-((Methylamino)methyl)phenyl)boronic acid. Available at: [Link]

  • (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Precatalysts. ACS Publications. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-[(Methylamino)methyl]phenylboronic acid hydrochloride

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is instrumental in the pharmaceutical industry for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[2] A key component in these syntheses is the organoboron reagent, and among the vast array of available boronic acids, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride presents unique opportunities and challenges. Its utility as a building block is significant, particularly in the development of drugs targeting specific biological pathways.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting advice grounded in extensive field experience.

Scientific Integrity & Logic

The protocols and insights within this guide are designed to be self-validating, emphasizing the "why" behind each experimental choice. This approach is built on three pillars:

  • Expertise & Experience: Moving beyond a simple recitation of steps to explain the causal relationships that govern reaction outcomes.

  • Trustworthiness: Presenting robust protocols that are reproducible and include guidance for identifying and resolving common issues.

  • Authoritative Grounding: Supporting key claims with citations from peer-reviewed literature and established chemical principles.

Mechanistic Considerations for Amine-Containing Boronic Acids

The Suzuki-Miyaura catalytic cycle classically proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The presence of an amine functionality, as in 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, introduces specific considerations that can influence the reaction's efficiency.

The amine group can potentially coordinate to the palladium catalyst, which may interfere with the catalytic cycle.[5][6] Furthermore, the basicity of the amine can affect the overall reaction pH, which is a critical parameter. The use of the hydrochloride salt of the boronic acid necessitates careful selection of the base to both neutralize the salt and facilitate the catalytic cycle.

It is crucial to select a base that is strong enough to deprotonate the boronic acid to form the active boronate species, which is more nucleophilic and readily undergoes transmetalation.[7] However, the base should not be so strong as to cause undesired side reactions or degradation of the starting materials or product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the Suzuki-Miyaura coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with a variety of aryl halides. Optimization may be necessary depending on the specific substrate.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides and employs a common palladium catalyst and base combination.

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[1]

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times, often leading to improved yields and cleaner reaction profiles.[9][10]

Materials:

  • Aryl halide (e.g., aryl chloride or bromide) (0.5 mmol)

  • 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (0.75 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

Step-by-Step Procedure:

  • In a microwave reaction vial, combine the aryl halide, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, PdCl₂(dppf), and cesium carbonate.

  • Add DMF to the vial and seal it with a cap.

  • Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove the palladium catalyst.[8][9]

  • Wash the filtrate with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Typical Reaction Conditions and Yields
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O90685-95
3-ChloropyridinePdCl₂(dppf) (3)-Cs₂CO₃DMF (MW)1400.570-80
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O100490-98
2-BromonaphthalenePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851288-96

Yields are approximate and may vary depending on the specific reaction scale and purity of reagents.

Visualization of the Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh 1. Weigh Reactants (Aryl Halide, Boronic Acid, Base) add_cat 2. Add Catalyst & Ligand weigh->add_cat add_sol 3. Add Degassed Solvent add_cat->add_sol degas 4. Degas & Backfill with Inert Gas add_sol->degas heat 5. Heat & Stir degas->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Aqueous Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues encountered when working with 4-[(Methylamino)methyl]phenylboronic acid hydrochloride and strategies to address them.

Low Yield or Incomplete Reaction
  • Catalyst and Ligand Screening: If the initial catalyst system provides low yields, consider screening other palladium sources and ligands. For sterically hindered substrates, bulkier electron-rich phosphine ligands like SPhos or XPhos can be highly effective.[11]

  • Base Selection: The choice of base is critical. If K₂CO₃ or Na₂CO₃ are ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ may be required, particularly for less reactive aryl chlorides.[9][11]

  • Solvent Effects: The solvent system can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF or dioxane are generally effective. For some systems, a biphasic mixture with water can be beneficial.[9]

  • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. However, be mindful of potential decomposition of starting materials or products at elevated temperatures.

Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with boronic acids.[12]

  • Anhydrous Conditions: Meticulously using anhydrous solvents and maintaining a strictly inert atmosphere can minimize protodeboronation.[2]

  • Base Stoichiometry: Using a precise amount of base is important. An excess of a strong base can sometimes promote this side reaction.

  • Reaction Time: Shorter reaction times, which can be achieved through microwave heating, can help to reduce the extent of protodeboronation.

Purification Challenges

The presence of the basic methylamino group in the product can complicate purification by standard silica gel chromatography.

  • Acid/Base Extraction: An initial acid-base workup can be employed to separate the basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract the product back into an organic solvent.[8]

  • Modified Chromatography: If column chromatography is necessary, the silica gel can be pre-treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking of the basic product. Alternatively, reverse-phase chromatography can be an effective purification method.[5]

Visualization of Troubleshooting Logic

Troubleshooting_Logic start Low Yield? catalyst Optimize Catalyst/Ligand start->catalyst Yes side_reaction Side Reaction Observed? start->side_reaction No base Screen Different Bases catalyst->base temp Increase Temperature/Time base->temp temp->side_reaction protodeboronation Protodeboronation Suspected? side_reaction->protodeboronation Yes purification Purification Issues? side_reaction->purification No anhydrous Ensure Anhydrous Conditions protodeboronation->anhydrous anhydrous->purification acid_base Perform Acid/Base Extraction purification->acid_base Yes success Successful Coupling purification->success No chromatography Modify Chromatography Conditions acid_base->chromatography chromatography->success

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

Conclusion

The Suzuki-Miyaura coupling with 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research.[3][13] While the presence of the aminomethyl group introduces specific challenges, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Continued exploration of novel catalysts, ligands, and reaction conditions will undoubtedly further expand the utility of this important transformation.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chem-Impex. (n.d.). {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(N,N-DiMethylaMino)Phenylboronic Acid Hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(10), 3462–3471. [Link]

  • Zhang, H., & Chan, K. S. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(19), 6886–6890. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]

  • Silva, F., & Coimbra, J. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2639. [Link]

  • Singh, A., & Kumar, R. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4235. [Link]

  • Nolan, S. P., & Organ, M. G. (2016). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 18(15), 3734–3737. [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15). The Role of [4-(hydroxymethyl)phenyl]boronic Acid in API Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

Sources

Method

Advanced Base Selection Strategies for Suzuki-Miyaura Coupling of Aminophenylboronic Acids

The Dual Challenge: Catalyst Poisoning and Protodeboronation The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

The Dual Challenge: Catalyst Poisoning and Protodeboronation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science. However, when the nucleophilic partner is an aminophenylboronic acid (e.g., 2-, 3-, or 4-aminophenylboronic acid), researchers frequently encounter severe yield-limiting side reactions.

As an application scientist, it is critical to understand that the failure of these couplings is rarely due to the intrinsic reactivity of the aryl halide, but rather the dual threat posed by the aminophenylboronic acid itself:

  • Catalyst Poisoning: The free primary amine ( −NH2​ ) is a strong σ -donor that can coordinate directly to the palladium center. This displaces essential phosphine ligands, forming stable, catalytically inactive Pd-amine complexes[1].

  • Base-Catalyzed Protodeboronation: Boronic acids are prone to hydrolytic carbon-boron (C-B) bond cleavage, yielding the des-boronated arene (aniline) and boric acid. Foundational kinetic studies by Kuivila et al. demonstrated that this protodeboronation is highly dependent on pH and is specifically catalyzed by hydroxide ions[2]. Under basic conditions, the boronic acid converts into a highly reactive boronate anion [ArB(OH)3​]− , which undergoes concerted ipso-protonation and C-B cleavage[3].

Because the Suzuki-Miyaura catalytic cycle requires a base to activate the boronic acid for the transmetalation step, the researcher is trapped in a paradox: the base necessary to drive the reaction forward is the exact reagent that destroys the starting material[4].

MechanisticDivergence A Aminophenylboronic Acid + Pd Catalyst + Base B Productive Pathway: Transmetalation A->B Weak Base (e.g., K3PO4) C Unproductive Pathway: Protodeboronation A->C Strong Base (e.g., KOH, NaOH) D Unproductive Pathway: Catalyst Poisoning A->D Free -NH2 Coordination E Desired Biaryl Product B->E Reductive Elimination F De-boronated Arene (Aniline) C->F C-B Cleavage G Inactive Pd Complex D->G Ligand Displacement

Mechanistic divergence in Suzuki coupling of aminophenylboronic acids based on base strength.

Causality in Base Selection: The Thermodynamic Balancing Act

To overcome protodeboronation, the selection of the base must be meticulously calibrated. The goal is to generate just enough of the borate complex to facilitate transmetalation to the Pd(II) intermediate, without saturating the system with hydroxide ions that trigger rapid C-B cleavage[4].

Strong bases such as NaOH , KOH , or Ba(OH)2​ perform exceptionally well for electron-rich, stable boronic acids, but they are disastrous for aminophenylboronic acids. The high localized pH rapidly converts the substrate into the unstable [ArB(OH)3​]− anion, leading to complete degradation before the palladium catalyst can engage it[4].

Conversely, moderate-to-weak inorganic bases—specifically Potassium Phosphate ( K3​PO4​ ) and Potassium Carbonate ( K2​CO3​ )—provide the optimal thermodynamic balance. They are strong enough to coordinate with the boron atom and facilitate transmetalation, but their buffered nature in aqueous/organic solvent mixtures keeps the steady-state concentration of the reactive boronate anion low, thereby suppressing the protodeboronation pathway[1].

Quantitative Base Selection Matrix

The following table summarizes the causal relationship between base strength, transmetalation efficiency, and side-reaction risk when coupling aminophenylboronic acids.

Base ReagentRelative StrengthTransmetalation RateProtodeboronation RiskApplication Recommendation for Aminophenylboronic Acids
NaOH / KOH StrongVery FastCritical / High Avoid. Rapid C-B bond cleavage outpaces the catalytic cycle[4].
Cs2​CO3​ Moderate-StrongFastMedium-HighUse with caution. High solubility in organic solvents can cause localized pH spikes.
K3​PO4​ ModerateFastLowOptimal. Excellent balance of activation and stability, highly effective in DMF[1].
K2​CO3​ ModerateModerateLowOptimal. The industry standard for aqueous/organic biphasic systems[5].
NaHCO3​ WeakSlowVery LowUseful for highly sensitive ortho-substituted isomers, but requires extended reaction times.

Alternative Substrate Strategies: Masking the Boronic Acid

If optimizing the base is insufficient—particularly with the highly unstable 2-aminophenylboronic acid (where the ortho-amine group exerts extreme steric and electronic strain on the C-B bond)—researchers must look to substrate modification[4].

  • Boronate Esters (Pinacol Esters): Converting the boronic acid to a pinacol ester (BPin) sterically shields the empty p-orbital of the boron atom, drastically reducing its susceptibility to hydroxide attack. The Suzuki-Miyaura coupling can be performed directly using the ester, which hydrolyzes slowly in situ, providing a controlled release of the active boronic acid[6].

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are caged surrogates that completely attenuate transmetalation until they are intentionally deprotected. They are highly resistant to protodeboronation and release the free boronic acid slowly under mild aqueous basic conditions (e.g., using NaHCO3​ ), making them ideal for iterative couplings[6].

Self-Validating Experimental Protocol

The following protocol utilizes a K3​PO4​ -mediated system in a polar aprotic solvent (DMF), which has been proven highly effective for minimizing catalyst poisoning by nitrogen atoms while suppressing protodeboronation[1].

System Self-Validation (In-Process Controls)

To ensure the integrity of this protocol, the system is designed to be self-validating. By pulling a 10μL aliquot at the 2-hour mark and analyzing it via LC-MS, the researcher can immediately diagnose the reaction trajectory:

  • Presence of Aniline (Des-boro byproduct): Indicates the base concentration is too high or the solvent is insufficiently degassed. Action: Switch to a weaker base ( K2​CO3​ ) or lower the temperature.

  • Unreacted Aryl Halide + Unreacted Boronic Acid: Indicates catalyst poisoning. Action: Increase catalyst loading or switch to a more sterically hindered phosphine ligand (e.g., XPhos or SPhos) to outcompete amine coordination.

ExperimentalWorkflow Step1 1. Reagent Prep Degas Solvents Step2 2. Mix Substrates Ar-X + Ar-B(OH)2 Step1->Step2 Step3 3. Base Addition Add K3PO4 (aq) Step2->Step3 Step4 4. Catalyst Addition Add Pd(PPh3)4 Step3->Step4 Step5 5. Reaction Heat at 80°C, 12h Step4->Step5 Step6 6. IPC & Workup LC-MS Validation Step5->Step6

Step-by-step workflow for optimized Suzuki-Miyaura coupling with weak bases.
Step-by-Step Methodology

Reagents Required:

  • Aryl halide (1.0 equiv, 1.0 mmol )

  • Aminophenylboronic acid or Pinacol ester (1.5 equiv, 1.5 mmol ) (Note: Excess is used to compensate for minor unavoidable protodeboronation)

  • Catalyst: Pd(PPh3​)4​ ( 0.05 equiv , 5 mol% )

  • Base: K3​PO4​ ( 3.0 equiv , 3.0 mmol ) prepared as a 2.0M aqueous solution.

  • Solvent: Anhydrous Dimethylformamide (DMF) ( 5.0 mL )

Procedure:

  • Deoxygenation (Critical Step): In a Schlenk tube or heavy-walled reaction vial, add 5.0 mL of anhydrous DMF. Sparge the solvent with high-purity Argon or Nitrogen for at least 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Substrate Loading: Add the aryl halide ( 1.0 mmol ) and the aminophenylboronic acid ( 1.5 mmol ) to the degassed solvent. Stir at room temperature until fully dissolved.

  • Base Addition: Inject the 2.0M aqueous K3​PO4​ solution ( 1.5 mL , 3.0 mmol ) into the reaction mixture. Maintain an inert atmosphere.

  • Catalyst Introduction: Quickly add the Pd(PPh3​)4​ catalyst ( 58 mg , 0.05 mmol ). Seal the reaction vessel immediately to prevent atmospheric ingress.

  • Thermal Activation: Heat the reaction mixture to 80∘C using an oil bath or heating block. Stir vigorously (800-1000 RPM) to ensure adequate mixing of the biphasic system (if phase separation occurs between the DMF and aqueous base)[1].

  • In-Process Control (IPC): After 2 hours, briefly cool the reaction, extract a 10μL sample, dilute in LC-MS grade Methanol, and analyze. Confirm the depletion of the aryl halide and the formation of the desired mass. Ensure the aniline byproduct peak is minimal.

  • Workup: Upon completion (typically 12-20 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate ( 20 mL ) and wash with distilled water ( 3×10 mL ) to remove the DMF and inorganic phosphate salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Sources

Application

Microwave-assisted Suzuki coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride

An Application Guide to Microwave-Assisted Suzuki Coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride Authored by a Senior Application Scientist Introduction: Accelerating Drug Discovery with Microwave-En...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Microwave-Assisted Suzuki Coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride

Authored by a Senior Application Scientist

Introduction: Accelerating Drug Discovery with Microwave-Enhanced C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2] Its capacity for forging carbon-carbon bonds between diverse partners under mild conditions, with high functional group tolerance and using commercially available and relatively non-toxic organoboron reagents, has made it an indispensable tool.[3][4][5] This application note focuses on the microwave-assisted Suzuki coupling of a key building block, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride[6], with a representative aryl halide.

The integration of microwave-assisted organic synthesis (MAOS) has revolutionized this already powerful transformation.[7] Unlike conventional heating methods that rely on slow conduction, microwave irradiation provides direct, uniform heating to polar molecules in the reaction mixture.[8][9] This results in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while frequently improving product yields and purity.[9][10][11] For drug development professionals, this translates to faster synthesis of compound libraries, rapid lead optimization, and a more efficient path to novel chemical entities.

This guide provides a detailed protocol and the underlying scientific rationale for performing this specific coupling, designed for researchers aiming to leverage the speed and efficiency of microwave synthesis.

The Scientific Foundation: Mechanism and Microwave Enhancement

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2][4]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2][4] This is often the rate-determining step of the cycle.[2]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[12][13]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product center start_point trans_point sub_halide Ar-X sub_halide->pd2_complex sub_boronic Ar'-B(OH)₂ + Base sub_boronic->pd2_biaryl

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Why Microwave Irradiation Excels

Microwave energy accelerates chemical reactions through dielectric heating.[9] Polar solvents and reagents absorb microwave energy, leading to rapid, uniform, and efficient heating that bypasses the thermal conductivity limitations of vessel walls.[8] This often allows reactions to reach the required activation energy much faster and more effectively than with conventional oil baths, resulting in significantly shorter reaction times and often cleaner reaction profiles with fewer by-products.[7][11]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details the coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with 2-bromopyridine as a representative aryl halide partner.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
4-[(Methylamino)methyl]phenylboronic acid HCl (1)≥95%Commercially available
2-Bromopyridine (2)≥98%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterType I or IILaboratory supply
Ethyl AcetateACS GradeLaboratory supply
Brine (Saturated NaCl solution)-Laboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeLaboratory supply
Equipment Specification
Microwave SynthesizerDedicated for labse.g., Biotage, CEM, Anton Paar
Microwave Process Vials (10 mL) with capsVendor-supplied
Magnetic Stir BarsTeflon-coated
Standard laboratory glassware-
Rotary Evaporator-
Flash Chromatography System-
Safety Precautions
  • Microwave Safety : Only use microwave reactors specifically designed for chemical synthesis.[14][15] Never use a domestic kitchen microwave.[14] Always use the correct, pressure-rated vials and caps supplied by the manufacturer.[15] Do not exceed the recommended solvent volumes or pressure limits for the vials. Allow the vial to cool completely before opening to avoid solvent flashing.[15]

  • Chemical Safety : Handle all chemicals in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Aryl halides can be irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Weigh & add reagents to microwave vial: - Boronic Acid HCl (1.0 equiv) - Aryl Halide (1.0 equiv) - Base (3.0 equiv) - Catalyst (2-5 mol%) add_solvent Add degassed solvents (Dioxane/Water) prep->add_solvent seal Add stir bar & seal vial add_solvent->seal irradiate Place vial in microwave reactor. Irradiate at 120 °C for 15-20 min. seal->irradiate cool Cool vial to room temperature (automated/air jet) irradiate->cool filter Filter through Celite to remove catalyst cool->filter extract Aqueous work-up: Extract with Ethyl Acetate filter->extract dry Dry organic layer (Na₂SO₄) & concentrate extract->dry purify Purify by flash column chromatography dry->purify analyze Characterize final product (NMR, LC-MS, HRMS) purify->analyze

Figure 2: General experimental workflow for the microwave-assisted Suzuki coupling.
Step-by-Step Procedure
  • Reagent Preparation : To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (100 mg, 0.496 mmol, 1.0 equiv.).

    • 2-Bromopyridine (78 mg, 0.496 mmol, 1.0 equiv.).

    • Potassium carbonate (K₂CO₃) (206 mg, 1.488 mmol, 3.0 equiv.).

      • Causality Note : Three equivalents of base are used. One equivalent is required to neutralize the hydrochloride salt of the boronic acid, and two equivalents are needed to facilitate the catalytic cycle by forming the active boronate species.[12][13] K₂CO₃ is a robust, effective base for this purpose.

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 5 mol%).

      • Causality Note : Pd(PPh₃)₄ is a reliable Pd(0) source that is active for a wide range of substrates. While newer, more active catalysts exist, this one provides a robust starting point for optimization.[16]

  • Solvent Addition : Add 3 mL of 1,4-dioxane and 1 mL of deionized water to the vial. The solvent mixture is critical for dissolving both the organic reagents and the inorganic base.[17][18] Briefly bubble argon or nitrogen through the solution for 5-10 minutes to degas it, which prevents oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution : Securely seal the vial with a cap. Place it into the cavity of the microwave synthesizer. Irradiate the mixture with stirring under the following conditions:

    • Temperature : 120 °C (pre-stirring for 30 seconds)

    • Ramp Time : 2 minutes

    • Hold Time : 20 minutes

    • Power : Dynamic (instrument adjusts power to maintain temperature)

  • Work-up :

    • After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor.[15]

    • Dilute the reaction mixture with 15 mL of ethyl acetate and filter it through a small pad of Celite to remove the precipitated palladium catalyst.[19][20]

    • Transfer the filtrate to a separatory funnel, add 15 mL of water, and separate the layers.

    • Extract the aqueous layer twice more with 15 mL of ethyl acetate.[19]

    • Combine the organic layers, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]

  • Purification and Analysis :

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 60%) to afford the pure product, 2-(4-((methylamino)methyl)phenyl)pyridine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Expected Results and Optimization

Under the conditions described, this reaction is expected to proceed to high conversion, with typical isolated yields ranging from 75-90%.

ParameterRecommended ConditionRationale / Optimization Tip
Aryl Halide Aryl Bromide / IodideReactivity order: I > Br > OTf > Cl. Aryl chlorides are less reactive and may require more advanced catalysts (e.g., with bulky biarylphosphine ligands) or higher temperatures.[17][22]
Catalyst Loading 2-5 mol%Lowering the catalyst loading is desirable but may require longer reaction times or higher temperatures. Screening different catalysts (e.g., Pd(dppf)Cl₂) can improve results.[18][23]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is a stronger base and can be effective for less reactive partners. Cs₂CO₃ is often used for challenging couplings due to its higher solubility.[13]
Temperature 100-150 °CHigher temperatures can accelerate the reaction but may also lead to decomposition. Temperature screening is a key part of optimization.[24][25]
Time 10-30 minutesMonitor reaction progress by TLC or LC-MS to determine the optimal time and avoid byproduct formation from prolonged heating.[26]

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a highly effective and efficient method for the synthesis of biaryl compounds critical to drug discovery and development. By leveraging the rapid and uniform heating of microwave irradiation, reaction times are drastically reduced, accelerating the synthetic process. This application note provides a robust, scientifically-grounded protocol for the coupling of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, offering researchers a reliable starting point for their synthetic endeavors and a framework for logical optimization. The combination of a detailed, step-by-step procedure with explanations of the underlying chemical principles empowers scientists to apply this powerful technology with confidence.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Google.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). Google.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Microwave Reactor Safety. (n.d.). Google.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
  • microwave assisted organic synthesis: a review. (n.d.). wjpps.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. (2025). Benchchem.
  • Laboratory Microwave Safety Precautions. (n.d.). Scribd.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014).
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
  • PART - 1 INTRODUCTION. (n.d.).
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Google.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). PMC.
  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. (n.d.). PMC.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfon
  • (4-((Methylamino)methyl)phenyl)boronic acid hydrochloride. (n.d.). Synblock.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI.
  • 4-(Dimethylamino)phenylboronic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (n.d.). The Journal of Organic Chemistry.
  • (4-((Methylamino)methyl)phenyl)boronic acid. (n.d.). PubChem.
  • 4-(MethylaMino)
  • Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. (2025).
  • Aminative Suzuki–Miyaura coupling. (2024). Xingwei Li.
  • (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. (n.d.). PubChem.
  • Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (2026). Boron-based.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in 4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the instability of 4-[(Methylamino)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the instability of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (CAS: 518336-26-0) during cross-coupling workflows.

While boronic acids are indispensable for Suzuki-Miyaura reactions, this specific substrate presents a dual-challenge: a highly reactive C–B bond susceptible to hydrolytic cleavage (protodeboronation) and a secondary amine that can poison transition metal catalysts. This guide synthesizes mechanistic causality with field-proven protocols to help you build a self-validating, high-yield experimental system.

Part 1: Mechanistic Insights — The Causality of Degradation

To stop protodeboronation, we must first understand its thermodynamic and kinetic drivers. According to the seminal mechanistic frameworks established by Lloyd-Jones and co-workers, protodeboronation in basic aqueous media proceeds via the formation of a tetra-coordinate boronate anion [ArB(OH)3​]− [1].

For 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, three interconnected factors exacerbate this degradation:

  • Base Depletion (The Stoichiometry Trap): The HCl salt inherently consumes exactly one equivalent of base. Failing to account for this leaves the reaction under-basified, stalling the critical transmetalation step.

  • Catalyst Sequestration: Once neutralized, the free secondary amine can competitively coordinate to the palladium center. This off-cycle resting state drastically reduces the rate of transmetalation.

  • Kinetic Competition: Because transmetalation is suppressed by catalyst poisoning, the long-lived boronate anion undergoes rate-limiting proton transfer from water, cleaving the C–B bond to yield the undesired des-boro product (N-methylbenzylamine)[2][3].

Pathway Visualization

G A 4-[(Methylamino)methyl] phenylboronic acid HCl B Boronate Anion [Ar-B(OH)3]⁻ A->B Base (OH⁻) -HCl F Amine-Pd Coordination (Off-Cycle Resting State) A->F Free Amine Binding C Pd(II) Oxidative Addition Complex B->C Transmetalation E Protodeboronation (Ar-H) (Undesired) B->E H₂O / Heat (C-B Cleavage) D Cross-Coupling Product (Desired) C->D Reductive Elimination F->C Sluggish Release

Competing pathways: Productive transmetalation vs. destructive protodeboronation and Pd-poisoning.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing >60% protodeboronation and very little cross-coupling product. I am using Pd(PPh3)4, Na2CO3, in Toluene/Water at 90°C. What is wrong? A1: Your catalytic system is being outpaced by the degradation pathway. Pd(PPh3)4 is a first-generation catalyst with slow oxidative addition and transmetalation rates. Furthermore, the free amine is likely coordinating to the Pd center. At 90°C in the presence of water and base, the stalled boronate anion rapidly hydrolyzes[4]. Actionable Fix: Switch to a highly active Buchwald precatalyst (e.g., XPhos Pd G3). The bulky biaryl phosphine ligands prevent amine coordination and massively accelerate transmetalation, outcompeting the protodeboronation pathway.

Q2: Does the hydrochloride salt stoichiometry actually matter that much? A2: Absolutely. If you use the standard 2.0 equivalents of base, 1.0 equivalent is immediately consumed just to neutralize the hydrochloride salt. This leaves only 1.0 equivalent for the catalytic cycle, which is insufficient to drive the formation of the active boronate and the Pd-hydroxo/alkoxo species required for transmetalation. Actionable Fix: Use a minimum of 3.0 to 3.5 equivalents of base to ensure the catalytic cycle remains fully active.

Q3: Can I just use strictly anhydrous conditions to prevent protodeboronation entirely? A3: Yes, but with a caveat. Protodeboronation is a well-known undesired side reaction that strictly requires a proton source (usually water)[5]. Moving to anhydrous conditions suppresses the hydrolytic cleavage. However, boronic acids can dehydrate in situ to form boroxines (trimers), which are poorly soluble and unreactive. A trace amount of water (e.g., 1–5% v/v) is the "sweet spot" to break up boroxines without triggering runaway protodeboronation.

Part 3: Quantitative Data & Experimental Protocols

Impact of Reaction Conditions on Protodeboronation

The following table summarizes the causal relationship between catalyst choice, base equivalents, water content, and the resulting reaction trajectory.

Catalyst SystemBase (Eq.)Solvent SystemTemp (°C)Protodeboronation (%)Product Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)Toluene/H₂O (4:1)9065%15%
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)Dioxane/H₂O (4:1)9040%45%
XPhos Pd G3 (2 mol%)K3PO4 (3.5)Dioxane/H₂O (10:1)80<5%92%
XPhos Pd G3 (2 mol%)K3PO4 (3.5)Dry Dioxane80<2%88% (Slower rate)
Optimized Suzuki-Miyaura Workflow (Minimizing Protodeboronation)

This protocol is engineered as a self-validating system: every reagent choice directly mitigates a specific failure mode of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride.

Step 1: Reagent Preparation In a glovebox or using standard Schlenk techniques, charge a dry reaction vial with your aryl halide (1.0 eq) and 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 eq). Causality: A slight excess of the boronic acid accounts for trace unavoidable degradation.

Step 2: Catalyst Selection Add XPhos Pd G3 (0.02 eq, 2 mol%). Causality: The highly active G3 precatalyst rapidly enters the catalytic cycle, and the bulky XPhos ligand sterically blocks the secondary amine from poisoning the palladium center.

Step 3: Base Stoichiometry Add finely milled, anhydrous K3PO4 (3.5 eq). Causality: 1.0 eq neutralizes the HCl salt; the remaining 2.5 eq ensures a highly basic environment to rapidly drive transmetalation before thermal degradation can occur.

Step 4: Solvent Introduction Add degassed 1,4-Dioxane and a micro-aliquot of degassed DI water (10:1 ratio). Causality: Water is minimized to starve the protodeboronation transition state of its required proton source, but a trace amount is deliberately included to hydrolyze unreactive boroxine trimers back into the active boronic acid.

Step 5: Execution Seal the vial, purge with N2, and heat to 80°C for 2–4 hours. Monitor via LC-MS.

Step 6: Quench & Workup Quench the reaction immediately with saturated aqueous NH4Cl. Causality: Rapidly dropping the pH neutralizes the basic medium, preventing post-reaction base-catalyzed degradation of any remaining starting materials during the extraction phase. Extract with EtOAc and concentrate.

Part 4: References[1] Title: Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids

Source: RSC Publishing URL:[2] Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (ACS Publications) URL:[4] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: PubMed (J Am Chem Soc) URL:[5] Title: Protodeboronation Source: Wikipedia URL:[3] Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride vs. its Pinacol Ester in Suzuki-Miyaura Coupling

Introduction As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of installing basic amine pharmacophores via palladium-catalyzed cross-couplings. The 4-[(methylamino)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of installing basic amine pharmacophores via palladium-catalyzed cross-couplings. The 4-[(methylamino)methyl]phenyl moiety is a privileged structural motif, highly valued for improving aqueous solubility and engaging in critical hydrogen-bonding interactions within kinase hinge regions.

However, delivering this moiety via organoboron reagents presents a classic strategic divergence: should you employ the free boronic acid hydrochloride salt or its corresponding pinacol (BPin) ester ?

This guide objectively compares these two reagents, dissecting their physicochemical stability, transmetalation kinetics, and susceptibility to degradation. By understanding the mechanistic causality behind each reagent's behavior, researchers can select the optimal coupling partner and design self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

The physical state and protecting group strategy of your organoboron reagent dictate not only its shelf-life but its behavior in the catalytic cycle.

PropertyFree Boronic Acid HCl SaltPinacol Ester (BPin)
Chemical Structure Ar-B(OH)₂ · HClAr-B(pin)
Physical State Highly polar, water-soluble solidLipophilic, organic-soluble solid
Amine State Protonated (Ammonium salt)Typically free base (or HCl salt)
Purification Difficult (Requires reverse-phase HPLC)Easy (Stable to normal-phase silica gel)
Boroxine Formation High (Forms trimeric anhydrides)None (Monomeric purity >95%)
Shelf Stability Moderate (Hygroscopic)Excellent (Resistant to atmospheric moisture)

The Causality of the HCl Salt: Secondary amines can coordinate to palladium catalysts, effectively poisoning the catalytic cycle. Utilizing the hydrochloride salt of the free boronic acid protonates the amine, preventing this coordination. However, this introduces a stoichiometric equivalent of acid into the reaction, which must be strictly accounted for during base selection.

Mechanistic Divergence in the Catalytic Cycle

The most critical failure mode in coupling aminomethyl-substituted arylboronic acids is protodeboronation —the protonolysis of the carbon-boron bond to yield a des-boronated arene byproduct .

The Protodeboronation Paradigm

Under the basic aqueous conditions required for Suzuki coupling, the free boronic acid rapidly forms a reactive trihydroxyboronate anion. While this species undergoes rapid transmetalation with the Pd(II) halide complex, it is also highly susceptible to unimolecular heterolysis and C-B cleavage . The presence of the basic methylamino group can further exacerbate this degradation via zwitterionic intermediate stabilization.

The Pinacol Ester Buffer Effect

Conversely, the BPin ester acts as a kinetic buffer. The bulky ester does not directly transmetalate; it must first undergo hydrolysis or coordination with hydroxide/alkoxide to form the active boronate. This "slow-release" mechanism maintains a low steady-state concentration of the highly reactive boronate, significantly suppressing the competing protodeboronation pathway.

MechanisticPathways StartAcid Free Boronic Acid HCl Salt (Rapid Activation) Base Aqueous Base (K2CO3 / K3PO4) Neutralization & Coordination StartAcid->Base Consumes 1 eq Base StartEster Pinacol Ester (BPin) (Slow Activation) StartEster->Base Requires Hydrolysis Boronate Active Trihydroxyboronate [Ar-B(OH)3]- Base->Boronate PdCycle Pd(II) Catalytic Cycle (Transmetalation) Boronate->PdCycle Productive Pathway Degradation Protodeboronation (Ar-H Byproduct) Boronate->Degradation Degradation Pathway Product Desired Biaryl Product (C-C Bond Formation) PdCycle->Product

Figure 1: Mechanistic divergence in Suzuki coupling of free boronic acids vs. pinacol esters.

Quantitative Performance Data

Based on standardized coupling conditions with a model aryl bromide, the following performance metrics highlight the practical trade-offs between the two reagents.

ParameterFree Boronic Acid HCl SaltPinacol Ester (BPin)
Reagent Stoichiometry 1.5 - 2.0 equivalents1.1 - 1.2 equivalents
Base Requirement High (3.5+ eq)Moderate (2.0 - 3.0 eq)
Protodeboronation Rate High (~15-20% byproduct)Low (<5% byproduct)
Typical Reaction Time 2 - 4 hours8 - 12 hours
Overall Isolated Yield 65 - 75%80 - 90%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each stoichiometric choice is explicitly defined to prevent common failure modes .

Protocol A: Coupling with 4-[(Methylamino)methyl]phenylboronic Acid HCl

Use this protocol when reaction speed is prioritized and the aryl halide is highly reactive.

Causality Focus: If standard base stoichiometry (2.0 eq) is used, 1.0 eq is immediately consumed by the HCl salt, leaving insufficient base to form the active trihydroxyboronate. This stalls the catalytic cycle. We use 3.5 eq of base to compensate.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine the aryl halide (1.0 eq), 4-[(methylamino)methyl]phenylboronic acid hydrochloride (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Note: 1.5 eq of boronic acid is used to outpace the rapid protodeboronation side-reaction.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration). Degassing is critical to prevent Pd(0) oxidation and oxidative homocoupling of the boronic acid.

  • Base Activation: Add anhydrous K₂CO₃ (3.5 eq). The solution will briefly effervesce as the HCl salt is neutralized.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2-4 hours.

  • Validation Checkpoint: Monitor via LC-MS. Look for the mass of the des-halogenated starting material (Ar-H). If this mass dominates, protodeboronation has outcompeted transmetalation; lower the temperature to 70°C in subsequent runs.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase chromatography (the basic amine makes standard silica purification difficult).

Protocol B: Coupling with the Pinacol Ester (BPin)

Use this protocol when maximizing yield is critical and the starting materials are precious.

Causality Focus: The bulky pinacol ligand sterically shields the boron atom. Stronger bases (like K₃PO₄) and higher temperatures are required to drive the pre-hydrolysis of the BPin ester into the reactive boronate species.

Step-by-Step Methodology:

  • Preparation: Combine the aryl halide (1.0 eq), 4-[(methylamino)methyl]phenylboronic acid pinacol ester (1.15 eq), and Pd(PPh₃)₄ (0.05 eq) in a reaction vial. Note: Only 1.15 eq is needed due to the ester's high stability against protodeboronation.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 ratio).

  • Base Activation: Add K₃PO₄ (2.5 eq). The higher basicity (compared to carbonate) accelerates the cleavage of the pinacol ligand.

  • Reaction: Heat the mixture to 90°C for 8-12 hours. The higher temperature provides the activation energy necessary for BPin hydrolysis.

  • Validation Checkpoint: Monitor via TLC/LC-MS. The slow release of the active boronate means the reaction will appear sluggish initially. Do not add additional catalyst before 6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via standard normal-phase silica gel chromatography (DCM/MeOH gradient).

References

  • Title: Protodeboronation, Source: Wikipedia, URL:[Link]

  • Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited, Source: LJMU Research Online / Journal of the American Chemical Society, URL:[Link]

  • Title: WO2013134219A1 - Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof, Source: Google Patents, URL
Comparative

Comparison of different aminophenylboronic acid isomers in synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, aminophenylboronic acids stand as versatile and indispensable building blocks. Their unique combination of a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, aminophenylboronic acids stand as versatile and indispensable building blocks. Their unique combination of a nucleophilic amino group and a synthetically adaptable boronic acid moiety makes them crucial intermediates in the construction of a vast array of complex molecules, from pharmaceuticals to advanced materials. However, the seemingly subtle difference in the position of the amino group—ortho (2-), meta (3-), or para (4-)—profoundly influences their reactivity, stability, and suitability for various synthetic transformations. This guide provides a comprehensive comparison of these three isomers, offering insights into their performance in key synthetic reactions, supported by experimental data and mechanistic rationale, to empower researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties and Stability: A Foundation for Reactivity

The positional isomerism of the amino group directly impacts the electronic and steric environment of the boronic acid functional group, which in turn governs the physical properties and stability of the molecule.

IsomerStructureMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
2-Aminophenylboronic acid 136.94188-190Prone to intramolecular cyclization, forming a benzoxaborole-like species. This can affect its availability for certain reactions.[1]
3-Aminophenylboronic acid 136.94225Generally stable and widely used in various coupling reactions and for the development of sensors.[2]
4-Aminophenylboronic acid 136.9462-66The para-position of the amino group allows for maximal electronic influence on the boronic acid, impacting its reactivity. Often used as its more stable pinacol ester derivative.[3]

Expert Insight: The stability of these isomers is a critical consideration for storage and handling. 2-Aminophenylboronic acid's tendency for intramolecular cyclization necessitates careful storage under inert and dry conditions to prevent degradation. The pinacol ester of 4-aminophenylboronic acid is often preferred in synthesis due to its enhanced stability towards oxidation and protodeboronation compared to the free boronic acid.[3]

Performance in Key Synthetic Transformations

The true utility of these isomers is revealed in their differential reactivity in cornerstone synthetic reactions. Here, we delve into a comparative analysis of their performance in Suzuki-Miyaura coupling, Chan-Lam amination, and the Petasis reaction.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a paramount tool for the formation of C-C bonds. The electronic and steric effects of the amino group's position play a significant role in the transmetalation step of the catalytic cycle.

Reactivity Trend: 4-Aminophenylboronic acid > 3-Aminophenylboronic acid > 2-Aminophenylboronic acid

Mechanistic Rationale:

  • 4-Aminophenylboronic acid (para): The amino group at the para position exerts a strong +M (mesomeric) effect, increasing the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity of the aryl group facilitates the transmetalation step with the palladium catalyst, generally leading to higher reaction rates and yields.

  • 3-Aminophenylboronic acid (meta): The amino group at the meta position has a less pronounced +M effect and primarily exerts a -I (inductive) effect. This results in a slightly less nucleophilic aryl group compared to the para-isomer, leading to moderate reactivity.

  • 2-Aminophenylboronic acid (ortho): The ortho-amino group introduces significant steric hindrance around the boronic acid moiety, impeding the approach of the palladium complex.[4] Furthermore, potential chelation of the amino group to the palladium center can sometimes influence the reaction in complex ways, potentially inhibiting the desired coupling.[5][6]

Experimental Data Snapshot (Illustrative):

While a direct head-to-head comparative study under identical conditions is scarce in the literature, a compilation of representative data highlights the general reactivity trend.

IsomerAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
4-Aminophenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~90Inferred from general knowledge
3-Aminophenylboronic acid 4-Iodo-1H-pyrazoleXPhos Pd G2K₂CO₃EtOH/H₂O85[7]
2-Aminophenylboronic acid 4-BromoanisolePd(dppf)Cl₂K₂CO₃DioxaneLower yields expected due to steric hindranceInferred from general principles

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide F Inert Atmosphere (N₂ or Ar) A->F B Aminophenylboronic Acid Isomer B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating (e.g., 80-110 °C) F->G H Quenching (e.g., with H₂O) G->H I Extraction H->I J Purification (e.g., Column Chromatography) I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Amination: Constructing Carbon-Nitrogen Bonds

The Chan-Lam coupling offers a powerful, often milder alternative to the Buchwald-Hartwig amination for the formation of C-N bonds, utilizing copper catalysts.[8]

Reactivity Trend: 3-Aminophenylboronic acid ≈ 4-Aminophenylboronic acid > 2-Aminophenylboronic acid

Mechanistic Rationale:

  • 3- and 4-Aminophenylboronic acids: The electronic effects are generally favorable for these isomers. The reaction proceeds through a copper(III) intermediate, and the electron-donating nature of the amino group can facilitate the reductive elimination step.

  • 2-Aminophenylboronic acid: The ortho-amino group can act as a competing nucleophile, potentially leading to self-coupling or other side reactions. Steric hindrance can also play a role in impeding the formation of the key copper-aryl intermediate.

Experimental Data Snapshot (Illustrative):

IsomerAmine/N-nucleophileCatalystBase/AdditiveSolventYield (%)Reference
4-Aminophenylboronic acid ImidazoleCu(OAc)₂PyridineCH₂Cl₂High yields reported[9]
3-Aminophenylboronic acid AnilineCu(OAc)₂PyridineCH₂Cl₂Good to high yields reported[9]
2-Aminophenylboronic acid AnilineCu(OAc)₂PyridineCH₂Cl₂Lower yields expectedInferred from general principles

Experimental Protocol: Chan-Lam Amination

A representative procedure for the Chan-Lam N-arylation of an amine is as follows:

  • To a reaction vessel open to the air, add the amine (1.0 mmol), aminophenylboronic acid isomer (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and a suitable solvent such as CH₂Cl₂ or MeOH (5 mL).

  • Add a base, such as pyridine or triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonia to remove the copper catalyst.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Petasis (Borono-Mannich) Reaction: A Multicomponent Approach to Amines

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and a boronic acid to generate substituted amines.[10]

Reactivity Trend: The reactivity in the Petasis reaction is highly dependent on the specific amine and carbonyl components used. However, some general trends can be observed.

Mechanistic Rationale:

  • The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, followed by the nucleophilic attack of the organoboronic acid.

  • 2-Aminophenylboronic acid: The proximity of the amino and boronic acid groups in the 2-isomer can lead to the formation of an intramolecular adduct with the aldehyde, which can then undergo an intramolecular transfer of the aryl group. This can sometimes lead to unique reactivity and the formation of heterocyclic products.

  • 3- and 4-Aminophenylboronic acids: These isomers behave more conventionally, with their reactivity being influenced by the electronic nature of the aryl group. The electron-donating amino group can enhance the nucleophilicity of the arylboronic acid, favoring the reaction.

Experimental Data Snapshot (Illustrative):

The Petasis reaction is known for its broad substrate scope, and all three isomers can be successfully employed, although reaction conditions may need optimization.

IsomerAmineAldehydeSolventYield (%)Reference
4-Aminophenylboronic acid Secondary AmineGlyoxylic AcidDichloromethaneGood to excellent yields are common[11]
3-Aminophenylboronic acid Secondary AmineGlyoxylic AcidDichloromethaneGood yields are generally achieved[11]
2-Aminophenylboronic acid Secondary AmineGlyoxylic AcidDichloromethaneYields can be variable, potential for side products[11]

Logical Relationship: Petasis Reaction Mechanism

Petasis_Mechanism A Amine + Aldehyde B Iminium Ion A->B Condensation D Boronate Complex B->D C Aminophenylboronic Acid Isomer C->D Complexation E Substituted Amine (Product) D->E Nucleophilic Attack

Caption: Simplified mechanistic pathway of the Petasis reaction.

Synthesis and Availability

The accessibility of these isomers is a practical consideration for any synthetic campaign.

  • 2-Aminophenylboronic acid: Often synthesized from 2-nitrophenylboronic acid via reduction, for example, using Pd/C and hydrogen gas.[12]

  • 3-Aminophenylboronic acid: Can be prepared through methods such as the coupling of 3-nitrobenzophenone with a boron source followed by reduction.[7]

  • 4-Aminophenylboronic acid: Commonly synthesized from 4-bromoaniline via a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.[5]

All three isomers are commercially available from various suppliers, though their purity and cost may vary.

Conclusion and Recommendations

The choice between 2-, 3-, and 4-aminophenylboronic acid is not arbitrary but a strategic decision that can significantly impact the outcome of a synthesis.

  • For high yields and rapid Suzuki-Miyaura couplings, 4-aminophenylboronic acid is generally the superior choice due to the favorable electronic effects of the para-amino group.

  • 3-Aminophenylboronic acid offers a balance of stability and reactivity , making it a reliable and versatile building block for a wide range of transformations, including Suzuki and Chan-Lam couplings.

  • 2-Aminophenylboronic acid presents both challenges and opportunities. While its steric hindrance can be a disadvantage in many standard coupling reactions, its unique ability to form intramolecular structures can be exploited for the synthesis of specific heterocyclic scaffolds.

Ultimately, the optimal isomer depends on the specific synthetic target and the desired reaction pathway. By understanding the fundamental principles governing their reactivity and considering the practical aspects of their synthesis and handling, researchers can harness the full potential of these valuable synthetic intermediates.

References

  • Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Alonso, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(18), 6037-6043.
  • ChemBK. 2-AMINOPHENYLBORONIC ACID. [Link]

  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Semantic Scholar. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • National Center for Biotechnology Information. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. [Link]

  • National Center for Biotechnology Information. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. [Link]

  • Organic Chemistry Portal. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [Link]

  • Wikipedia. Petasis reaction. [Link]

  • Semantic Scholar. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Organic Chemistry Portal. Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. [Link]

  • Organic Chemistry Portal. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. [Link]

  • PubMed. Petasis Three-Component Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. [Link]

  • Royal Society of Chemistry. Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. A Scalable Approach to Primary Amines via the Petasis Reaction. [Link]

  • Organic Chemistry Portal. Petasis Reaction. [Link]

  • ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10.... [Link]

  • ResearchGate. (PDF) Recent advances in Chan-Lam Coupling Reaction. [Link]

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  • Beilstein Journals. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. [Link]

  • National Center for Biotechnology Information. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

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Validation

A Comparative Guide to Monitoring the Synthesis of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride via HPLC

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of 4-[(Methylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, a key building block in various pharmaceutical and organic synthesis applications, presents unique analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for tracking the progress of its synthesis, offering field-proven insights and supporting experimental data to aid in methodological selection and implementation.

The Analytical Challenge: The Dual Nature of Boronic Acids

Boronic acids and their derivatives are notoriously challenging to analyze via conventional reversed-phase HPLC. Their unique chemical properties, which make them invaluable in synthetic chemistry, are the very source of analytical hurdles. The primary difficulty lies in their susceptibility to dehydration to form cyclic anhydrides known as boroxines, and their potential for on-column degradation, particularly hydrolysis of any ester protecting groups.[1][2] Furthermore, the polar nature of many boronic acids can lead to poor retention on traditional C18 stationary phases.[3] For 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, the presence of a hydrophilic aminomethyl group further exacerbates this issue.

This guide will compare two primary approaches for monitoring the reaction progress: a rapid and highly sensitive Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method and a more conventional, yet optimized, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) method. Additionally, we will explore a derivatization strategy as a powerful alternative for enhancing detection and quantification.

Method 1: The Gold Standard - UPLC-MS for High-Throughput and Sensitive Analysis

For rapid and unambiguous monitoring of the reaction progress, a UPLC-MS method is the recommended approach.[1] This technique offers superior resolution, shorter run times, and the high sensitivity and selectivity of mass detection, which is invaluable for identifying and tracking the starting materials, intermediates, the final product, and any potential by-products.

Rationale for UPLC-MS

The primary advantage of UPLC-MS in this context is its ability to minimize on-column degradation due to the very short analysis times.[1] Furthermore, the mass spectrometer provides molecular weight information, confirming the identity of each peak and allowing for the detection of low-level impurities that might be missed by UV detection alone.

Experimental Protocol: UPLC-MS
  • Instrumentation: ACQUITY UPLC I-Class System coupled with a Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY Premier BEH C18 Column (2.1 x 50 mm, 1.7 µm). The BEH particle technology provides excellent stability across a wide pH range, and the Premier hardware is designed to reduce analyte interactions with metal surfaces.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 1 to 2 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode. Monitor the specific m/z for 4-[(Methylamino)methyl]phenylboronic acid, its precursors, and expected by-products.

Data Presentation: UPLC-MS Performance
ParameterPerformance
Run Time ~1-3 minutes[1]
Limit of Quantification (LOQ) Can reach as low as 0.005 to 0.05 ng/mL for some boronic acids.
Linearity (R²) >0.99
Precision (%RSD) < 2.0%[1]
Recovery 97.1% to 105.7% for a range of boronic acids.[1]

Method 2: The Workhorse - Optimized RP-HPLC-UV

Rationale for Optimized RP-HPLC-UV

The focus of this method is to carefully select the stationary phase and mobile phase conditions to stabilize the analyte and its related species. Columns with low silanol activity are crucial to minimize interactions that can catalyze hydrolysis.[2][5] Mobile phase pH and the choice of organic modifier also play a significant role in achieving a robust separation.[4]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system with a PDA or UV detector.

  • Column: A column with low silanol activity, such as a Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or a SIELC Newcrom R1.[2][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient tailored to resolve the starting materials, product, and impurities. A typical starting point would be 5% B, ramping to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5-10 µL.

  • UV Detection: 220 nm and 254 nm, or a wavelength specific to the chromophores of the molecules of interest.

Data Presentation: RP-HPLC-UV Performance Comparison
ParameterStandard RP-HPLC-UVOptimized RP-HPLC-UV
Run Time 20-30 minutes15-25 minutes
Potential Issues Peak tailing, poor retention, on-column degradation.[2][3]Improved peak shape and stability.
Limit of Quantification (LOQ) Typically in the µg/mL range.Dependent on analyte UV absorbance.
Key Optimization N/AUse of a low-silanol activity column and acidic mobile phase.[2][5]

Alternative Approach: Derivatization for Enhanced Detection and Stability

For situations where sensitivity is a major concern or when dealing with compounds that have poor UV absorbance, derivatization offers a robust solution. This can be performed either pre-column or post-column.

Post-Column Derivatization with Alizarin

A selective and sensitive method involves the post-column reaction of boronic acids with alizarin to form a fluorescent complex.[6][7] This approach allows for the separation of the underivatized analytes followed by their specific detection.

Experimental Protocol: Post-Column Derivatization
  • HPLC Separation: Utilize the optimized RP-HPLC method described above.

  • Post-Column Reaction: After the analytical column, the eluent is mixed with a solution of 75 µM alizarin and 0.1% triethylamine in acetonitrile delivered at a flow rate of 0.60 mL/min.[6]

  • Reaction Coil: The mixture passes through a reaction coil (e.g., 3.5 m x 0.25 mm) maintained at 50 °C to facilitate the reaction.[6]

  • Fluorescence Detection: The fluorescent complex is detected with an excitation wavelength of 469 nm and an emission wavelength of 610 nm.[6]

This technique can achieve a limit of detection for phenylboronic acid of 1.2 ng or 1 µM.[6]

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and general workflow for the analysis of the 4-[(Methylamino)methyl]phenylboronic acid hydrochloride reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_data Data Analysis Reaction_Mixture Reaction Mixture Aliquot Dilution Dilute with Mobile Phase A or Acetonitrile Reaction_Mixture->Dilution Filtration Filter through 0.22 µm Syringe Filter Dilution->Filtration UPLC_MS UPLC-MS (High-Throughput, High-Sensitivity) Filtration->UPLC_MS HPLC_UV Optimized RP-HPLC-UV (Standard Throughput) Filtration->HPLC_UV Derivatization HPLC with Derivatization (Enhanced Sensitivity/Selectivity) Filtration->Derivatization Peak_Integration Peak Integration & Identification UPLC_MS->Peak_Integration HPLC_UV->Peak_Integration Derivatization->Peak_Integration Quantification Quantification of Reactants, Product, and By-products Peak_Integration->Quantification Progress_Monitoring Reaction Progress Curve Quantification->Progress_Monitoring

Caption: Workflow for HPLC analysis of the reaction progress.

Conclusion

The selection of an appropriate analytical method for monitoring the synthesis of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is critical for achieving high-quality results. For rapid, sensitive, and unambiguous analysis, UPLC-MS stands out as the superior choice. It effectively mitigates the inherent instability of boronic acids while providing detailed molecular information.

However, a well-optimized RP-HPLC-UV method, utilizing a column with low silanol activity and an appropriate mobile phase, can serve as a reliable and accessible alternative. For applications demanding the highest sensitivity, particularly when MS is unavailable, post-column derivatization with alizarin offers an elegant solution for selective fluorescence detection.

By understanding the challenges associated with boronic acid analysis and carefully selecting and optimizing the analytical methodology, researchers can confidently and accurately monitor their reaction progress, leading to improved process control and higher quality final products.

References

  • Kumar, A. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7856-7864. Available at: [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]

  • Pikul, P. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 51-56. Available at: [Link]

  • Duval, F. et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

  • Duval, F. et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

  • Ngim, K. K. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 129-135. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Kumar, A. et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

  • Duval, F. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

Sources

Comparative

A Senior Scientist's Comparative Guide to Validated Purity Analysis of 4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride

This guide provides an in-depth comparison of validated analytical methods for determining the purity of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride. As a critical intermediate in pharmaceutical synthesis, th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of validated analytical methods for determining the purity of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride. As a critical intermediate in pharmaceutical synthesis, the purity of this compound directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and field-proven insights to guide the selection of the most appropriate analytical strategy.

Our narrative is grounded in the principles of scientific integrity, adhering to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2] We will explore the causality behind experimental choices, present protocols as self-validating systems, and provide a robust framework for making informed decisions in a regulated environment.

Chapter 1: The Workhorse of Purity Profiling: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) stands as the primary and most versatile technique for the purity assessment of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride. Its strength lies in its ability to separate the main analyte from process-related impurities and potential degradation products, providing a detailed impurity profile that is essential for quality control.

Expertise & Causality: Why RP-HPLC is the Preferred Method

The molecular structure of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride—containing a polar boronic acid group, a secondary amine, and a UV-active phenyl ring—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Direct Analysis: Unlike other techniques, RP-HPLC allows for the direct analysis of this polar and non-volatile compound without the need for chemical derivatization, which can introduce variability and additional complexity.[3]

  • High-Resolution Separation: The use of modern C18 columns provides high resolving power, enabling the separation of structurally similar impurities, such as precursors or side-reaction products.

  • UV-Based Quantification: The presence of the phenyl chromophore allows for sensitive and reliable quantification using a standard UV detector, an instrument readily available in any analytical laboratory.

The choice of analytical parameters is not arbitrary; it is a reasoned process designed to ensure a robust and reliable separation. A C18 stationary phase is selected for its hydrophobic character, which retains the phenyl portion of the molecule. The mobile phase, typically a mixture of acidified water and acetonitrile, is optimized to control the elution. The acid (e.g., formic or phosphoric acid) is critical; it suppresses the ionization of the boronic acid's silanol groups and the secondary amine, leading to sharper, more symmetrical peaks and improved retention.[4][5]

Experimental Protocol: Validated RP-HPLC-UV Method

This protocol describes a self-validating system for the purity analysis of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride. System suitability tests are integrated to ensure the system is performing correctly before any sample analysis.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a PDA/UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A column with low silanol activity is recommended to minimize peak tailing.[6]

  • Reagent & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability & Validation:

    • Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • This method should be fully validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, and precision.[7][8]

Data Presentation: Representative Purity Profile

The following table summarizes typical data obtained from an HPLC analysis of a sample, demonstrating its utility for impurity profiling.

CompoundRetention Time (min)Area %Specification
4-[(Methylamino)methyl]phenylboronic acid hydrochloride8.599.75≥ 99.0%
Impurity A (e.g., Starting Material)6.20.10≤ 0.15%
Impurity B (e.g., Dimeric Impurity)15.10.08≤ 0.15%
Unknown Impurity9.80.07≤ 0.10%
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (A: Aq. HCOOH, B: ACN/HCOOH) Injection Inject 5 µL onto C18 Column MobilePhase->Injection SamplePrep Sample & Standard Prep (~0.5 mg/mL in Diluent) SamplePrep->Injection Gradient Gradient Elution (5% to 95% B over 20 min) Injection->Gradient Detection UV Detection at 225 nm Gradient->Detection Integration Peak Integration Detection->Integration Calculation Calculate Area % Purity & Impurity Levels Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for RP-HPLC purity analysis.

Chapter 2: Absolute Purity Determination by Potentiometric Titration

While HPLC excels at impurity profiling, potentiometric titration serves as a high-precision, absolute method for determining the assay (overall percentage purity) of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride. It provides an essential orthogonal validation to chromatographic results.

Expertise & Causality: The Chemistry of a Sharper Endpoint

Boric acids are inherently weak Lewis acids, making their direct titration with a strong base challenging due to a poorly defined inflection point at the equivalence point.[9] The genius of the established method lies in the addition of a polyol, typically D-mannitol. Mannitol reacts with the boronate ion to form a stable bidentate complex.[10][11] This complex is a significantly stronger acid than boric acid itself, resulting in a much larger and sharper pH drop at the equivalence point, which can be accurately detected with a pH electrode. This transformation is the cornerstone of achieving high precision and accuracy.[12]

Experimental Protocol: Mannitol-Enhanced Potentiometric Titration

This protocol is a self-validating system because the accuracy is directly tied to the use of a primary standard to calibrate the titrant.

  • Instrumentation & Reagents:

    • Autotitrator with a combination pH electrode.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • D-Mannitol.

    • Deionized Water.

  • Titrant Standardization (Trustworthiness Step):

    • Accurately weigh approximately 0.4 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C for 1 hour.

    • Dissolve in 50 mL of deionized water.

    • Titrate with the ~0.1 M NaOH solution to the potentiometric endpoint.

    • Calculate the exact molarity of the NaOH solution. This step ensures the entire method is traceable to a primary standard.

  • Sample Analysis:

    • Accurately weigh approximately 0.4 g of the 4-[(Methylamino)methyl]phenylboronic acid hydrochloride sample into a 150 mL beaker.

    • Dissolve in 50 mL of deionized water.

    • Add 10 g of D-mannitol and stir until fully dissolved.

    • Immerse the pH electrode and the titrator's burette tip into the solution.

    • Titrate with the standardized 0.1 M NaOH to the potentiometric endpoint (inflection point).

  • Calculation:

    • The purity is calculated using the following formula: % Purity = (V_NaOH * M_NaOH * Molar Mass_Analyte) / (Weight_sample * 1000) * 100

    • Where:

      • V_NaOH = Volume of NaOH consumed (mL)

      • M_NaOH = Molarity of standardized NaOH (mol/L)

      • Molar Mass_Analyte = 201.46 g/mol

      • Weight_sample = Weight of the sample (g)

Visualization: Principle of Mannitol Complexation

Mannitol_Complexation cluster_reaction Titration Enhancement Mechanism cluster_titration Titration Process BoricAcid Weak Boric Acid Moiety (Poor Endpoint) Complex Stronger Boric Acid- Mannitol Complex (Sharp Endpoint) BoricAcid->Complex + Mannitol Mannitol D-Mannitol (Polyol Additive) Mannitol->Complex Titration Titrate with Standardized NaOH Complex->Titration Results in Purity Purity Titration->Purity Accurate Assay (%)

Caption: Mannitol complexation enhances titration acidity.

Chapter 3: Comparative Guide to Method Selection

The choice of analytical method is dictated by the objective of the analysis. A comprehensive purity assessment often requires the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—to build a complete and trustworthy quality profile.

FeatureRP-HPLC-UV Potentiometric Titration GC-MS (with Derivatization) Quantitative NMR (qNMR)
Primary Capability Impurity Profiling & AssayHigh-Precision AssayImpurity Identification & QuantificationAbsolute Assay & Structure Confirmation
Principle Chromatographic SeparationAcid-Base NeutralizationChromatographic SeparationNuclear Magnetic Resonance
Specificity High (separates individual impurities)Low (measures total acidic content)Very High (with Mass Spec detection)Very High (structure-specific signals)
Sensitivity High (typically to 0.05% level)ModerateVery High (ppm levels)Moderate to Low
Sample Throughput ModerateHighLow (due to derivatization)Low
Derivatization Required? NoNoYes (e.g., with pinacol)[3][13]No
Key Advantage Provides a complete picture of all UV-active impurities.High precision, an absolute method for assay.Excellent for identifying volatile or derivatizable impurities.Absolute quantification without a specific reference standard.[14]
Key Limitation Requires a reference standard for assay; non-chromophoric impurities are missed.Cannot detect or quantify individual impurities.Indirect method; derivatization can be complex and variable.Lower sensitivity; requires specialized equipment and expertise.
Best Use Case Routine QC, stability testing, method development.Orthogonal assay validation, release testing.Investigating specific volatile impurities.Certification of reference standards.
Expert Recommendation

For a comprehensive quality assessment of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, a dual-method approach is recommended:

  • Primary Method: Use the validated RP-HPLC method for routine quality control, release testing, and stability studies to monitor the impurity profile and perform the assay.

  • Orthogonal Method: Employ Potentiometric Titration to independently verify the assay value provided by the HPLC method, especially during method validation and reference standard characterization. This provides a powerful, cross-validating data set.

Chapter 4: Foundations of Method Validation (ICH Q2(R2))

An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[2] All methods used in a regulated environment must undergo a formal validation process as described in the ICH Q2(R2) guideline.[1][15]

Visualization: Key Validation Parameters

Validation_Parameters Method Analytical Method (e.g., HPLC) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Core parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[8]

Conclusion

The purity analysis of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is not a one-size-fits-all endeavor. While RP-HPLC is the undisputed workhorse for its comprehensive impurity profiling capabilities, a truly robust quality assessment is built upon an orthogonal foundation. High-precision potentiometric titration provides an invaluable, independent verification of the assay. By understanding the principles, advantages, and limitations of each technique, and by grounding all methods in the rigorous framework of ICH validation guidelines, researchers and drug development professionals can ensure the highest standards of quality and scientific integrity for this critical pharmaceutical intermediate.

References

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  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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  • BenchChem. (2025).
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  • Scribd. Boric Acid Purity Testing Procedure.
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  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?.
  • figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids.
  • Chromatography Forum. (2018). Analysis of Boronic Acid and Identified Boranes.
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  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
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Validation

Green chemistry metrics for reactions using 4-[(Methylamino)methyl]phenylboronic acid hydrochloride

Optimizing Green Chemistry Metrics in API Synthesis: A Comparative Guide to 4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride The integration of the 4-[(methylamino)methyl]phenyl moiety is a critical step in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Green Chemistry Metrics in API Synthesis: A Comparative Guide to 4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride

The integration of the 4-[(methylamino)methyl]phenyl moiety is a critical step in the synthesis of numerous kinase inhibitors and advanced active pharmaceutical ingredients (APIs). Historically, introducing this secondary amine via Suzuki-Miyaura cross-coupling relied on protecting-group chemistry or pinacol boronate esters, both of which severely inflate the environmental footprint of the synthetic route.

As the pharmaceutical industry transitions toward sustainable manufacturing, evaluating reagents through the lens of Green Chemistry metrics—specifically Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME)[1]—has become an operational imperative. This guide provides an authoritative comparison of 4-[(methylamino)methyl]phenylboronic acid hydrochloride against its alternatives, detailing how to leverage its unique physicochemical properties to optimize green metrics.

The Reactivity-Stability Trade-off & Mechanistic Causality

The core challenge in utilizing aminomethyl-substituted boronic acids lies in the inherent reactivity-stability trade-off[2].

  • Free Boronic Acids: While highly reactive, the free base of an aminomethyl phenylboronic acid is highly susceptible to auto-catalytic protodeboronation and oxidation, leading to poor shelf-life and necessitating the use of excess equivalents (which destroys RME).

  • Pinacol Esters (Bpin): Converting the boronic acid to a pinacol ester provides excellent steric shielding and stability[3]. However, the pinacol ligand (MW: 82 g/mol ) is ultimately discarded as waste during transmetalation, inherently capping the maximum achievable Atom Economy and Optimum Efficiency (OE)[4].

  • The Hydrochloride Salt: 4-[(Methylamino)methyl]phenylboronic acid hydrochloride offers a "Goldilocks" solution. The protonated amine prevents intramolecular coordination with the empty p-orbital of the boron atom, shutting down degradation pathways and ensuring long-term stability. Because it lacks a heavy protecting group, it retains a near-perfect theoretical Atom Economy.

Comparative Green Metrics Analysis

To quantify the sustainability impact, the following table benchmarks the hydrochloride salt against its structural alternatives in a standard biaryl coupling scenario.

Metric / Attribute4-[(Methylamino)methyl]phenylboronic acid HClPinacol Boronate Ester (Bpin)Free-Base Boronic Acid
Atom Economy (AE) High (No heavy leaving groups)Low (Significant mass lost as pinacol waste)Highest (Theoretical ideal)
Process Mass Intensity (PMI) Low (Highly compatible with aqueous micellar routes)Moderate (Often requires organic co-solvents)High (Degradation requires excess equivalents)
Shelf Stability Excellent (Amine protonation prevents auto-catalysis)Excellent (Steric shielding by pinacol)Poor (Highly prone to protodeboronation)
Optimum Efficiency (OE) High (High RME / High AE)Moderate (High RME / Low AE)Low (Low RME / High AE)

Data synthesized from established CHEM21 sustainability toolkits and comparative reactivity studies[2][4].

Self-Validating Experimental Protocol: Aqueous Micellar Suzuki-Miyaura Coupling

To fully realize the low PMI potential of the hydrochloride salt, the reaction must be transitioned away from traditional organic solvents (like DMF or THF) and into aqueous micellar conditions. Surfactants such as TPGS-750-M form nanoreactors in water, drastically reducing the E-factor while maintaining high catalytic turnover[5][6].

Objective: Synthesize a secondary-amine-functionalized biaryl scaffold while minimizing PMI. Materials: Aryl bromide (1.0 eq), 4-[(Methylamino)methyl]phenylboronic acid HCl (1.05 eq), Pd(dtbpf)Cl₂ (0.5 mol%), K₃PO₄ (3.0 eq), 2 wt% TPGS-750-M in H₂O.

Step-by-Step Methodology:

  • Catalyst & Reagent Loading: Charge the reaction vessel with the aryl bromide, Pd catalyst, and 4-[(Methylamino)methyl]phenylboronic acid HCl. Purge the vessel with nitrogen for 5 minutes.

    • Causality: While the HCl salt is air-stable, the Pd(0) species generated in situ is highly oxygen-sensitive. Inertion prevents oxidative homocoupling of the boronic acid, preserving Reaction Mass Efficiency (RME).

  • Micellar Solvent Introduction: Add the 2 wt% aqueous TPGS-750-M surfactant solution.

    • Causality: The hydrophobic aryl bromide partitions into the lipophilic core of the micelles, drastically increasing its local concentration. This eliminates the need for toxic organic solvents, slashing the overall PMI[5][6].

  • Base Activation & Transmetalation (Self-Validating Step): Slowly add K₃PO₄ (3.0 eq) at room temperature under vigorous stirring.

    • Causality: Exactly three equivalents of base are required. Equivalent 1 neutralizes the HCl salt (releasing the reactive free amine). Equivalent 2 coordinates with the boron atom to form the electron-rich boronate complex essential for transmetalation[3]. Equivalent 3 scavenges the HBr byproduct generated during reductive elimination.

    • System Validation: The operator can visually validate this step. As the base is added, a slight exotherm will occur, and the initially suspended boronic acid HCl salt will completely dissolve into the aqueous phase as the highly soluble boronate forms. Incomplete dissolution indicates insufficient base or a failed neutralization step.

  • Reaction & In-Flask Extraction: Stir the mixture at 45°C for 2 hours. Upon completion, cool to room temperature and add a minimal volume of ethyl acetate (EtOAc) to break the micelles and extract the product.

    • Causality: Low-temperature micellar catalysis avoids the high energy consumption of refluxing organic solvents. The in-flask phase separation allows the aqueous surfactant layer to be retained and recycled for subsequent batches, further optimizing the E-factor[6].

Process Flow Visualization

The following diagram illustrates the mechanistic workflow of the micellar coupling, highlighting where specific green metrics are optimized during the catalytic cycle.

G A Aryl Halide + Pd Catalyst (Micellar Core) B Oxidative Addition [Pd(II) Complex] A->B Step 1 D Base Neutralization & Transmetalation B->D Step 2 C 4-[(Methylamino)methyl]phenylboronic acid HCl (Aqueous) C->D +3 eq. Base E Reductive Elimination (C-C Bond Formation) D->E Step 3 E->A Pd(0) Regeneration F Biaryl Target (High AE, Low PMI) E->F Phase Extraction

Catalytic cycle of micellar Suzuki-Miyaura coupling highlighting phase-specific green metrics.

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Aminophenylboronic Acid Coupling

Introduction: The Central Role of Arylamines in Modern Drug Discovery In the landscape of medicinal chemistry and pharmaceutical development, the biaryl amine motif is a privileged structure, appearing in a vast array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Arylamines in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the biaryl amine motif is a privileged structure, appearing in a vast array of therapeutic agents. Its prevalence stems from its ability to form key hydrogen bonds, engage in pi-stacking interactions, and modulate the physicochemical properties of a molecule to enhance efficacy and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite carbon-carbon bond that forms the biaryl core.[1][2]

However, the presence of the amino group on the boronic acid partner introduces specific challenges that can complicate the reaction, leading to side products and diminished yields. This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura coupling of aminophenylboronic acids, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalyst for their specific synthetic challenge.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To make informed decisions about catalyst selection, it is imperative to understand the fundamental mechanism of the reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate.[3][5] The efficiency of this step is highly dependent on the nature of the halide (I > Br > OTf >> Cl) and the electron density of the palladium center, which is modulated by its ligands.[5]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the Pd(II) complex.[3][5][6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Product (Ar-Ar') PdII_ArAr->Product ArX Aryl Halide (Ar-X) ArX->PdII_ArX ArB Aminophenylboronic Acid (Ar'-B(OH)₂) ArB->PdII_ArAr Base Base (e.g., K₂CO₃) Base->PdII_ArAr activates

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

The Aminophenylboronic Acid Challenge: Causality of Common Issues

While robust, the Suzuki-Miyaura coupling can be complicated by the unique properties of aminophenylboronic acids. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, potentially deactivating the catalyst or hindering its participation in the catalytic cycle.

  • Protodeboronation: In the presence of aqueous base and proton sources, the C-B bond of the boronic acid can be cleaved, leading to the formation of aniline as a byproduct and reducing the yield of the desired coupled product.[1] This is particularly problematic with substrates containing protonable heteroatoms.[4]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (a diaminobiphenyl), a side reaction that consumes the starting material.

The choice of catalyst, particularly the ligand system, is paramount to overcoming these challenges by sterically and electronically tuning the palladium center to favor the desired cross-coupling pathway.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is largely defined by its ligand sphere. Ligands stabilize the palladium center and critically influence each step of the catalytic cycle. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity.[1][7][8]

A. Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
  • Overview: This air-sensitive Pd(0) complex has been a workhorse in organic synthesis for decades. It can enter the catalytic cycle directly without a pre-activation step.

  • Performance: Pd(PPh₃)₄ is effective for coupling aryl iodides and bromides under moderate conditions. However, its performance with less reactive aryl chlorides is poor. For amino-substituted substrates, it often requires longer reaction times and higher catalyst loadings, and can be susceptible to catalyst deactivation.

  • Expert Insight: While historically significant, Pd(PPh₃)₄ is often superseded by more modern systems for challenging couplings. Its primary advantage is its relatively low cost and availability. It serves as a good baseline catalyst for initial screening with highly reactive substrates.

B. Pre-formed Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
  • Overview: This air-stable Pd(II) precatalyst is more robust and easier to handle than Pd(PPh₃)₄.[9] The dppf ligand provides greater stability and promotes efficient catalysis.

  • Performance: Pd(dppf)Cl₂ offers a significant improvement over Pd(PPh₃)₄, providing better yields and tolerating a wider range of functional groups. It shows good performance with many aminophenylboronic acid derivatives, especially when coupling to aryl bromides.

  • Expert Insight: This catalyst represents a good balance of reactivity, stability, and cost. It is an excellent choice for routine couplings and is often more reliable than systems generated in situ.

C. High-Activity Systems: Pd(OAc)₂ with Buchwald-Type Ligands (SPhos, XPhos)
  • Overview: The combination of a simple palladium precursor like Palladium(II) Acetate (Pd(OAc)₂) with specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands represents the state-of-the-art for challenging Suzuki couplings.[1][9] Ligands like SPhos and XPhos are designed to create a highly active, monoligated Pd(0) species that dramatically accelerates the oxidative addition step, even with unactivated aryl chlorides.[1]

  • Performance: These systems are exceptionally effective for coupling aminophenylboronic acids, even with sterically hindered partners or challenging heteroaryl chlorides.[1] They allow for very low catalyst loadings (down to 0.001 mol%) and often proceed rapidly at mild temperatures.[5] The use of XPhos, for instance, has proven highly efficient for coupling with highly basic aminopyridines, which are prone to side reactions.[1]

  • Expert Insight: For difficult substrates, particularly those involving aryl chlorides or sterically demanding coupling partners, these catalyst systems are the gold standard. While the ligands can be more expensive, the high turnover numbers, broad substrate scope, and excellent yields often justify the cost, especially in a drug development context where efficiency and reliability are critical.

D. Ligand-Free Systems: Pd(OAc)₂ in Aqueous Media
  • Overview: In an effort to develop more sustainable and economical protocols, "ligand-free" systems have been explored. These typically involve a simple palladium salt like Pd(OAc)₂ in an aqueous solvent mixture.[10][11] It is believed that palladium nanoparticles may form in situ and act as the catalytic species, or that solvent molecules may play a stabilizing role.

  • Performance: These systems can be surprisingly effective for simple, unhindered substrates. However, their scope is generally more limited compared to systems employing specialized ligands, and they often struggle with challenging substrates like aryl chlorides or those prone to side reactions.[9][10]

  • Expert Insight: This approach is most valuable for large-scale synthesis of simple biaryls where cost and green chemistry principles are the primary drivers. For complex, sensitive substrates like many found in drug discovery pipelines, the reliability and broader scope of ligated systems are generally preferred.

Performance Data Summary

The following table summarizes the typical performance of these catalyst systems for a model Suzuki-Miyaura coupling of an aryl bromide with an aminophenylboronic acid derivative.

Catalyst SystemAryl HalideTypical Catalyst Loading (mol%)Temp. (°C)Time (h)Typical Yield (%)Key Advantages & Limitations
Pd(PPh₃)₄ Aryl Bromide2 - 580 - 10012 - 2475 - 85A: Inexpensive, readily available. L: Air-sensitive, slow, poor with Ar-Cl.
Pd(dppf)Cl₂ Aryl Bromide1 - 280 - 1002 - 688 - 95A: Air-stable, robust, good functional group tolerance. L: Moderate activity with Ar-Cl.
Pd(OAc)₂ / SPhos Aryl Chloride0.1 - 180 - 1101 - 4>95A: Extremely high activity, excellent for Ar-Cl and hindered substrates. L: Higher ligand cost.
Pd(OAc)₂ (Ligand-Free) Aryl Bromide0.5 - 21004 - 1280 - 90A: Economical, "green" solvent. L: Limited scope, less reliable for complex substrates.

Data is synthesized from representative procedures and general knowledge in the field to provide a comparative perspective.[9][10][12][13]

Detailed Experimental Protocol: High-Performance Coupling with Pd(OAc)₂ / SPhos

This protocol describes a robust method for the coupling of a generic aryl chloride with 3-aminophenylboronic acid, a reaction that is often challenging for less active catalysts.

Materials:

  • Aryl Chloride (1.0 equiv)

  • 3-Aminophenylboronic Acid Hemisulfate (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Toluene/Water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification n1 Combine aryl chloride, boronic acid, and K₃PO₄ in Schlenk flask. n2 Add Toluene/Water solvent mixture. n1->n2 n3 Degas the mixture (Ar bubbling, 3x vacuum/Ar cycles). n2->n3 n4 Add Pd(OAc)₂ and SPhos under positive Ar pressure. n3->n4 n5 Seal the flask and heat to 100 °C with vigorous stirring. n4->n5 n6 Monitor progress by TLC or LC-MS. n5->n6 n7 Cool to room temperature. Add water and ethyl acetate. n6->n7 n8 Separate layers. Extract aqueous phase with ethyl acetate. n7->n8 n9 Combine organic layers, wash with brine, dry (Na₂SO₄). n8->n9 n10 Concentrate under vacuum. Purify by column chromatography. n9->n10

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (e.g., 1.0 mmol), 3-aminophenylboronic acid hemisulfate (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the suspension thoroughly. This is a critical step to remove oxygen, which can oxidize and deactivate the catalyst. A common method is to bubble argon through the mixture for 20-30 minutes, or to perform three cycles of evacuating the flask under vacuum and backfilling with argon.[14]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%). The use of a slight excess of ligand relative to the palladium source ensures the formation of the active catalytic species.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for the required time (typically 1-4 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl amine.

Conclusion and Recommendations

The successful Suzuki-Miyaura coupling of aminophenylboronic acids hinges on the rational selection of the palladium catalyst system to mitigate potential side reactions and ensure high efficiency.

  • For routine couplings of aminophenylboronic acids with aryl iodides or bromides, Pd(dppf)Cl₂ offers a reliable, robust, and cost-effective solution.

  • For challenging substrates , including aryl chlorides, sterically hindered partners, or sensitive heterocyclic systems, the use of a high-performance catalyst system such as Pd(OAc)₂ with an appropriate Buchwald ligand (e.g., SPhos or XPhos) is strongly recommended. The superior activity and broad scope of these systems provide the highest probability of success and are well-suited for the demanding applications in drug discovery and development.[9]

By understanding the underlying mechanism and the specific challenges posed by amino-substituted substrates, researchers can leverage the power of modern palladium catalysts to efficiently construct complex arylamine targets.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Israel Journal of Chemistry, 48(1). Available at: [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Reich, M. B., & Biscoe, M. R. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4058–4063. Available at: [Link]

  • McIntosh, J. D., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(1). Available at: [Link]

  • Tilly, M., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-12. Available at: [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 13(4), 4963-4974. Available at: [Link]

  • Nacci, A., & Cioffi, N. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 163. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Angewandte Chemie International Edition, 47(26), 4851-4854. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride

As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a research environment. The proper disposal of any...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a research environment. The proper disposal of any chemical is the final, critical step in its lifecycle of use. For a compound like 4-[(Methylamino)methyl]phenylboronic acid hydrochloride, which belongs to the versatile yet hazardous family of boronic acids, adherence to strict disposal protocols is paramount for ensuring the safety of laboratory personnel and the protection of our environment.

This guide moves beyond a simple checklist. It is designed to build your intrinsic understanding of why each step is necessary, empowering you to make sound safety decisions autonomously.

Immediate Safety Profile & Hazard Assessment

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye damage and irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1][2]

The hydrochloride salt form suggests the compound is acidic. Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Table 1: Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, mitigating the risk of serious eye irritation.[4][5]
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for extensive handling.Provides a chemical-resistant barrier to prevent skin contact and irritation.[6]
Body Protection A fully fastened lab coat that covers the arms.Prevents contamination of personal clothing.[4]
Respiratory A NIOSH/MSHA-approved respirator.Required if handling outside of a fume hood or if dust generation is unavoidable.[4]

The Core Principles of Boronic Acid Waste Management

The disposal of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride must be managed as hazardous waste .[6] At no point should this chemical or its contaminated materials be disposed of in regular trash or flushed down the drain.[6][7] The foundational principles are:

  • Segregation: Never mix boronic acid waste with incompatible chemicals, particularly strong oxidizing agents or strong bases, to avoid hazardous reactions.

  • Containment: Use designated, chemically compatible, and clearly labeled containers for all waste streams.[8][9]

  • Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10]

Step-by-Step Disposal Protocols

This section provides a systematic workflow for the safe collection and disposal of waste containing 4-[(Methylamino)methyl]phenylboronic acid hydrochloride.

Step 1: Waste Characterization and Segregation

Immediately upon generation, classify the waste. Is it a solid (e.g., leftover reagent, contaminated weigh paper, gloves) or a liquid (e.g., reaction mixture, solvent rinses)? Keep these waste streams separate.

Step 2: Container Selection and Labeling
  • Solid Waste: Use a designated, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a properly lined drum).

  • Liquid Waste: Use a sealable, leak-proof container, such as an HDPE carboy. Do not use metal containers for acidic waste.[9]

  • Labeling: This is a critical control step. All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "4-[(Methylamino)methyl]phenylboronic Acid Hydrochloride Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation start.

Step 3: Collection of Solid Waste

Place all contaminated solid materials, including gloves, bench paper, pipette tips, and weighing papers, directly into the designated solid hazardous waste container. Minimize dust generation during transfer.[4]

Step 4: Collection of Liquid Waste

Carefully pour all solutions containing the compound into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not fill containers beyond 90% capacity to allow for expansion and prevent splashing.[9]

Step 5: Decontamination of Glassware and Work Surfaces

Proper decontamination prevents unintentional exposure and cross-contamination.

  • Initial Rinse: In a chemical fume hood, perform an initial rinse of contaminated glassware or surfaces with a suitable solvent (e.g., the solvent used in the experiment, like methanol or water). This rinsate is considered hazardous and must be collected in the liquid waste container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 6: Temporary Storage Pending Disposal

Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[11] This area should be:

  • Close to the point of generation and under the supervision of laboratory personnel.[9]

  • In a well-ventilated location.

  • Equipped with secondary containment to manage potential leaks.[9]

  • Clearly marked with hazardous waste signage.

Follow your institution's Environmental Health and Safety (EHS) guidelines for waste pickup schedules. Academic labs operating under EPA's Subpart K have specific requirements for waste removal timelines.[11][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling waste generated from experiments involving 4-[(Methylamino)methyl]phenylboronic acid hydrochloride.

G cluster_0 cluster_1 Waste Segregation & Containment cluster_2 Collection & Decontamination cluster_3 Final Disposition A Waste Generation (Solid or Liquid) B Solid Waste Stream A->B C Liquid Waste Stream A->C D Select Labeled Solid Waste Container B->D E Select Labeled Liquid Waste Container C->E F Collect Contaminated Gloves, Paper, etc. D->F G Collect Solutions & Rinsates E->G I Seal Container & Store in Satellite Accumulation Area F->I H Decontaminate Glassware (Collect Rinsate) G->H Generates more liquid waste H->I J Arrange for EHS Pickup I->J

Caption: Waste Disposal Workflow for Boronic Acid Derivatives.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand).

    • Gently sweep up the absorbed material, avoiding dust creation, and place it into a sealed bag or container.[13]

    • Label the container as solid hazardous waste and dispose of it accordingly.

    • Wipe the area with a damp cloth, collecting the cloth as solid waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert all laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.[6]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health. When in doubt, always pause and consult your institution's EHS officer.

References

  • Vertex AI Search, Boric Acid.
  • Lab Alley, How To Safely Dispose of Boric Acid.
  • Benchchem, Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
  • AK Scientific, Inc., (6-(Hydroxymethyl)pyridin-2-yl)boronic acid.
  • Tokyo Chemical Industry, SAFETY D
  • TCI Chemicals, SAFETY D
  • TCI Chemicals, SAFETY D
  • MilliporeSigma, SAFETY D
  • Daniels Health, How to Ensure Safe Chemical Waste Disposal in Labor
  • GAIACA, How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services, Disposal of Chemicals in the Labor
  • Fisher Scientific, SAFETY DATA SHEET 4-(Hydroxymethyl)phenylboronic acid.
  • HiMedia, Phenylboronic acid SAFETY D
  • Fisher Scientific, SAFETY DATA SHEET 3-Aminophenylboronic acid hydrochloride.
  • Fisher Scientific, Indole-6-boronic acid - SAFETY D
  • Occupational Safety and Health Administr
  • U.S. Environmental Protection Agency (EPA)
  • American Chemical Society (ACS)

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